molecular formula C8H14N2 B124483 1-Methyl-3-t-butylpyrazole CAS No. 141665-16-9

1-Methyl-3-t-butylpyrazole

Cat. No.: B124483
CAS No.: 141665-16-9
M. Wt: 138.21 g/mol
InChI Key: LWFMELWSMBFNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-t-butylpyrazole, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,3)7-5-6-10(4)9-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMELWSMBFNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161787
Record name 1-Methyl-3-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141665-16-9
Record name 1-Methyl-3-t-butylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141665169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Methyl-3-t-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the 1-Methyl-3-t-butylpyrazole core. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key findings from the literature to offer practical insights into the handling and functionalization of this important heterocyclic scaffold.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its structural versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold".[1][2] This is evidenced by its presence in numerous FDA-approved drugs, where it serves as the core pharmacophore responsible for a wide range of therapeutic activities, from anti-inflammatory to anticancer effects.[1]

The this compound system is a specific embodiment of this scaffold, featuring a methyl group at the N1 position and a sterically demanding tert-butyl group at the C3 position. These substitutions are not merely decorative; they impart distinct electronic and steric properties that influence the molecule's reactivity, solubility, and metabolic stability. The N1-methylation prevents tautomerism and provides a fixed point for molecular orientation, while the bulky t-butyl group can modulate interactions with biological targets and influence the regioselectivity of further chemical modifications. This guide will delve into the synthetic accessibility, spectroscopic identity, and chemical behavior of this valuable molecular framework.

Synthesis of the this compound Core

Access to functionalized this compound derivatives is paramount for their exploration in various applications. The literature provides robust methods for the synthesis of key intermediates, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, which serves as a versatile starting point for a variety of chemical transformations.

General Synthetic Approach

A common and effective strategy for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[3] This fundamental reaction allows for the introduction of substituents at various positions on the pyrazole core.

The following diagram illustrates a generalized synthetic pathway to access the this compound scaffold, highlighting the key bond-forming step.

G cluster_reactants Reactants cluster_product Product Diketone 1,3-Diketone Precursor (with t-butyl group) Reaction_Node Condensation/ Cyclization Diketone->Reaction_Node + Methylhydrazine Methylhydrazine Methylhydrazine->Reaction_Node Pyrazole This compound Core Reaction_Node->Pyrazole

Caption: Generalized synthesis of the this compound core.

Physicochemical and Spectroscopic Characterization

While comprehensive physical data for the parent this compound is not extensively documented, its derivatives have been well-characterized. The CAS number for the parent compound is 141665-16-9.[4] The melting points of its solid derivatives are reported, for instance, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide has a melting point of 116–117 °C.[1]

Spectroscopic Data

Spectroscopic methods are indispensable for the structural elucidation of pyrazole derivatives. The following tables summarize the characteristic NMR and IR data for representative this compound derivatives, based on published literature.

Table 1: 1H NMR Spectroscopic Data of a Representative Derivative

Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
t-Butyl (C(CH3)3)1.24singlet-[1]
N-Methyl (N-CH3)3.40singlet-[1]
Pyrazole H-45.74singlet-[1]
Data for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in CDCl3.

Table 2: 13C NMR Spectroscopic Data of a Representative Derivative

Carbon AtomChemical Shift (δ, ppm)Reference
t-Butyl (C(CH3)3)30.4[1]
t-Butyl (C(CH3)3)32.4[1]
N-Methyl (N-CH3)35.6[1]
Pyrazole C-4103.7[1]
Pyrazole C-5130.9[1]
Pyrazole C-3160.9[1]
Data for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in CDCl3.

The 1H NMR spectrum is characterized by a sharp singlet for the nine equivalent protons of the t-butyl group and another singlet for the three N-methyl protons. The lone proton on the pyrazole ring (H-4) typically appears as a singlet in the aromatic region. In the 13C NMR spectrum, the quaternary carbon of the t-butyl group and the C3 and C5 carbons of the pyrazole ring are readily identifiable. The high electron density at the C4 position of the pyrazole ring is a notable feature.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational bands for a sulfonamide derivative include:

  • C-H stretching (pyrazole and benzene): ~2957 cm-1[1]

  • C=N and C=C stretching (pyrazole and benzene): ~1595 cm-1[1]

  • Asymmetric and symmetric SO2 stretching: ~1363 and 1170 cm-1, respectively[1]

  • S-N stretching: ~892 cm-1[1]

Chemical Reactivity and Functionalization

The this compound core can be functionalized at the C4 and C5 positions. The 5-amino derivative, in particular, is a versatile intermediate for a range of chemical transformations.

Sulfonamidation of 5-Amino-1-methyl-3-t-butylpyrazole

The amino group at the C5 position can be readily functionalized, for example, through a sulfonamidation reaction. This transformation is significant as the sulfonamide moiety is a key functional group in many pharmaceutical agents.

G cluster_reactants Reactants cluster_product Product Amine 3-(tert-butyl)-1-methyl- 1H-pyrazol-5-amine Reaction_Node Triethylamine, Acetonitrile, RT Amine->Reaction_Node + SulfonylChloride 4-Methylbenzenesulfonyl chloride SulfonylChloride->Reaction_Node Sulfonamide N-(3-(tert-Butyl)-1-methyl- 1H-pyrazol-5-yl)-4-methyl-N- tosylbenzenesulfonamide Reaction_Node->Sulfonamide Sulfonamidation

Caption: Sulfonamidation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [1]

  • A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.

  • The solvent is then evaporated under reduced pressure.

  • 5.0 mL of distilled water is added to the residue.

  • The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.

Reductive Amination via Imine Formation

The 5-amino group can also undergo condensation with aldehydes to form imines, which can then be reduced to secondary amines. This one-pot, two-step reductive amination is an efficient method for C-N bond formation.[5]

Experimental Protocol: One-Pot Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [5]

  • A 10.0 mL open-topped tube is charged with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol) and p-methoxybenzaldehyde (136 mg, 1.0 mmol).

  • The mixture is heated in a sand bath at 120 °C for 2 hours under solvent-free conditions. Water vapor is removed as it condenses.

  • After monitoring the reaction by TLC, the mixture is cooled to ambient temperature.

  • The resulting imine intermediate is dissolved in methanol (3.0 mL), and solid NaBH4 (75 mg, 2.0 mmol) is added portionwise with stirring over 5 minutes.

  • Stirring is continued at ambient temperature for 1 hour.

  • The reaction mixture volume is reduced, and distilled water (5.0 mL) is added.

  • The aqueous solution is extracted with ethyl acetate (2 x 5.0 mL), and the combined organic extracts are dried with anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by flash chromatography on silica gel.

Potential Applications in Drug Discovery

The this compound scaffold is a promising platform for the development of novel therapeutic agents. The functionalization pathways described above allow for the introduction of diverse chemical moieties, enabling the exploration of a wide chemical space. The inherent properties of the pyrazole ring, combined with the specific substitutions of this scaffold, make it an attractive candidate for targeting various enzymes and receptors. The demonstrated reactivity allows for its incorporation into libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.[7]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.

It is crucial to consult the Safety Data Sheet (SDS) for the specific pyrazole derivative being used and to perform a thorough risk assessment before commencing any experimental work.

References

  • Betanzos-Lara, S., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1369. Available at: [Link]

  • Díaz-Quiroz, D. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Methyl-3-tert-butyl-3-cyclohexanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1][5][8]TRIAZINE-3,4-DIYL DICARBOXYLATES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6, 85375-85381. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Regioselective Synthesis of 1-Methyl-3-t-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Methyl-3-t-butylpyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The primary focus is on the most efficient and industrially scalable method: the Knorr pyrazole synthesis. We will delve into the mechanistic underpinnings of this reaction, focusing on the critical aspect of regiocontrol when employing unsymmetrical precursors like methylhydrazine and 4,4-dimethyl-2,4-pentanedione (pivaloylacetone). This document provides a detailed, field-tested experimental protocol, discusses process optimization, and includes troubleshooting insights. Furthermore, alternative multi-step synthetic strategies are evaluated, including one that rationalizes the use of tert-butylhydrazine as an initial building block via a protecting group strategy. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of pyrazole synthesis.

Introduction to Pyrazole Synthesis

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The pyrazole core is a key component in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the cannabinoid receptor antagonist rimonabant, and the metabolic agent fomepizole, highlighting its therapeutic importance.[1] The specific substitution pattern on the pyrazole ring is critical for modulating a compound's potency, selectivity, and pharmacokinetic properties, making the development of precise and regioselective synthetic methods a paramount objective.

The Knorr Synthesis and the Challenge of Regioselectivity

The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[2][3][4] This reaction, first reported in 1883, proceeds via formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

A significant challenge arises when both the hydrazine and the 1,3-dicarbonyl are unsymmetrical. In the case of synthesizing this compound, the precursors are methylhydrazine and pivaloylacetone. The reaction can theoretically produce two distinct regioisomers: the desired 1-Methyl-3-t-butyl-5-methylpyrazole and the isomeric 1-Methyl-5-t-butyl-3-methylpyrazole. Controlling the regiochemical outcome is the central challenge addressed in this guide.

Strategic Approach: Direct Synthesis vs. Multi-Step Routes

This guide will primarily detail the direct, one-pot synthesis, as it represents the most efficient pathway. We will analyze the steric and electronic factors that govern the regioselectivity of the cyclocondensation. Additionally, we will discuss an alternative, multi-step approach that begins with tert-butylhydrazine. While less direct, this route leverages the N-tert-butyl group as a removable protecting group, a strategy that can be valuable in more complex molecular constructions.[5]

The Primary Synthetic Route: Direct Knorr Condensation

The most logical and efficient retrosynthetic disconnection for this compound points to methylhydrazine and pivaloylacetone as the ideal starting materials.

Reaction Principle and Mechanistic Insights

The reaction is typically performed under acidic catalysis. The mechanism proceeds as follows:

  • Initial Nucleophilic Attack: Methylhydrazine possesses two non-equivalent nitrogen atoms: the N1 nitrogen (substituted with a methyl group) and the terminal N2 nitrogen (unsubstituted). The terminal NH₂ group is generally more nucleophilic and less sterically hindered. It preferentially attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Regiodetermining Step: With pivaloylacetone, the two carbonyl groups are electronically and sterically distinct. The carbonyl adjacent to the bulky tert-butyl group is significantly more sterically hindered than the carbonyl adjacent to the methyl group. Therefore, the initial attack by methylhydrazine's terminal nitrogen is overwhelmingly directed towards the less hindered, methyl-side carbonyl.

  • Cyclization and Dehydration: Following the formation of the hydrazone intermediate, the second nitrogen atom (the N-Me group) performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (the t-butyl side). This cyclization forms a five-membered ring intermediate (a pyrazoline derivative).

  • Aromatization: Subsequent elimination of two molecules of water (dehydration) results in the formation of the stable, aromatic pyrazole ring.

This sequence of events strongly favors the formation of 1-Methyl-3-t-butyl-5-methylpyrazole , the isomer where the bulky t-butyl group is adjacent to the unsubstituted carbon (C4). Correction: In standard nomenclature, the numbering starts from the substituted nitrogen. The attack on the methyl-ketone followed by cyclization places the t-butyl group at C3 and the methyl group at C5. Thus, the major product is 1-methyl-3-tert-butyl-5-methylpyrazole . If the target is strictly This compound (with no C5 substituent), the required 1,3-dicarbonyl would be 1,1,1-trimethyl-2,4-pentanedione, which is pivaloylacetone.

The workflow for this synthesis is visualized below.

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification & Final Product Methylhydrazine Methylhydrazine Condensation Acid-Catalyzed Condensation (e.g., EtOH, reflux) Methylhydrazine->Condensation Pivaloylacetone Pivaloylacetone Pivaloylacetone->Condensation Workup Aqueous Work-up & Solvent Extraction Condensation->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Knorr pyrazole synthesis.[6]

Materials & Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for extraction and purification

  • Methylhydrazine

  • 4,4-Dimethyl-2,4-pentanedione (Pivaloylacetone)

  • Ethanol (or Acetic Acid as solvent/catalyst)

  • Hydrochloric Acid (catalytic amount)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ethyl Acetate (or Dichloromethane for extraction)

  • Silica gel for chromatography

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pivaloylacetone (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 5 mL per gram of diketone) to dissolve the starting material.

  • Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Reactant Addition: While stirring, slowly add methylhydrazine (1.05 eq) to the solution. The addition may be exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Data Presentation: Reagents and Expected Outcome
ReagentMolar Mass ( g/mol )EquivalentsTypical Amount
Pivaloylacetone142.201.010.0 g
Methylhydrazine46.071.053.4 g
Product This compound -Yield: 75-90%

Mechanistic Visualization

The detailed mechanism, highlighting the regiodetermining step, is crucial for understanding the reaction's outcome.

G Reactants Pivaloylacetone + Methylhydrazine Intermediate1 Hydrazone Intermediate (Attack at less hindered carbonyl) Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound + 2 H₂O Intermediate2->Product Dehydration & Aromatization

Sources

The Multifaceted Therapeutic Potential of Pyrazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Therapeutic Promise of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] First described in 1883 by German chemist Ludwig Knorr, this simple aromatic ring system has proven to be a remarkably versatile scaffold for the development of a wide array of therapeutic agents.[1][3] The unique structural features of the pyrazole nucleus, including its ability to participate in hydrogen bonding and various other non-covalent interactions, allow for the design of molecules with high affinity and selectivity for a diverse range of biological targets.[3][4] This has led to the successful development of pyrazole-containing drugs across multiple therapeutic areas, from the well-known anti-inflammatory drug celecoxib to the anti-obesity agent rimonabant and the erectile dysfunction medication sildenafil.[5][6]

The continued interest in pyrazole derivatives stems from their proven track record in yielding clinically successful drugs and the vast, underexplored chemical space they offer for novel drug discovery.[4][7] Researchers are continually uncovering new biological activities and refining synthetic methodologies to create next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrazole derivatives. We will delve into the core principles of their design and evaluation, supported by detailed experimental protocols and an exploration of the underlying mechanisms of action.

I. The Art of Synthesis: Constructing the Pyrazole Core

The synthetic accessibility of the pyrazole ring is a key factor contributing to its prevalence in drug discovery. A variety of robust and versatile methods have been developed to construct this heterocyclic system, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.

The Knorr Pyrazole Synthesis: A Classic and Enduring Method

One of the most fundamental and widely used methods for pyrazole synthesis is the Knorr reaction. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8] The choice of substituents on both the dicarbonyl compound and the hydrazine allows for the generation of a wide array of substituted pyrazoles.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via the Knorr Reaction [8]

  • Reaction Setup: To a solution of a 1,3-diketone (1 mmol) in ethanol (10 mL), add the desired substituted hydrazine (1 mmol).

  • Catalysis: Add a catalytic amount of a suitable acid, such as glacial acetic acid (0.1 mL). The acid catalyzes the initial condensation and subsequent cyclization.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 1,3,5-trisubstituted pyrazole.

The simplicity and efficiency of the Knorr synthesis make it a go-to method for generating libraries of pyrazole derivatives for biological screening.[8]

Modern Synthetic Approaches: Expanding the Toolkit

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced a variety of innovative methods for pyrazole construction, often with improved efficiency, regioselectivity, and greener credentials. These include:

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes or alkenes provides a direct route to pyrazoles and pyrazolines, respectively.[1]

  • Copper- and Iodine-Catalyzed Reactions: Recent advancements have seen the development of catalytic methods, such as copper-catalyzed oxidative coupling of aldehyde hydrazones, which offer milder reaction conditions.[9]

  • Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can significantly accelerate reaction times and improve yields, aligning with the principles of green chemistry.[7]

These advanced methodologies provide medicinal chemists with a powerful and expanded toolkit for the synthesis of complex and novel pyrazole derivatives.

II. The Broad Spectrum of Biological Activity: Pyrazoles as Therapeutic Agents

The true power of the pyrazole scaffold lies in its ability to interact with a multitude of biological targets, leading to a wide range of pharmacological effects. This section will explore the key therapeutic areas where pyrazole derivatives have made a significant impact.

Taming Inflammation: The Legacy of COX-2 Inhibition

Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation. The discovery of celecoxib (Celebrex®) as a selective cyclooxygenase-2 (COX-2) inhibitor revolutionized the management of arthritis and pain.[10][11]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10][12] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is the primary mediator of pain and swelling.[12][13] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Celecoxib's pyrazole core is crucial for its selective binding to the active site of COX-2, thereby inhibiting prostaglandin synthesis and reducing inflammation without significantly affecting the protective functions of COX-1.[10][13]

Signaling Pathway: Prostaglandin Synthesis and COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][14]

This is a classic in vivo model to evaluate the anti-inflammatory activity of novel compounds.[1][15]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Compound Administration: The test pyrazole derivative is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][15][16][17]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED50 (the dose that causes 50% inhibition of edema) can then be determined.

The Fight Against Cancer: Targeting Key Oncogenic Pathways

Pyrazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[14][18] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.[7][14][18]

Key Anticancer Targets of Pyrazole Derivatives:

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[12][19][20] Pyrazole-based compounds have been developed as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[2][19]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and proliferation.[7] Pyrazole derivatives have been designed to inhibit EGFR signaling, showing promise in the treatment of non-small cell lung cancer and other solid tumors.[7][21]

  • Tubulin Polymerization: The microtubule network is essential for cell division, and drugs that disrupt tubulin dynamics are effective anticancer agents. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[7]

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

CDK_Inhibition cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 Cell_Cycle_Progression Cell Cycle Progression CyclinE_CDK2->Cell_Cycle_Progression E2F E2F Rb->E2F Inhibits E2F->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 Pyrazole_Inhibitor->CyclinE_CDK2 Inhibits

Caption: Pyrazole-based inhibitors targeting CDKs to induce cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity [5][7][22][23]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

CompoundTargetCancer Cell LineIC50 (µM)Reference
Compound 4 Not specifiedMDA-MB-231 (Breast)6.36[11]
Compound 5 Not specifiedMDA-MB-231 (Breast)5.90[11]
Compound 32 Not specifiedMDA-MB-231 (Breast)7.03[11]
Compound 22 Not specifiedMCF7, A549, HeLa, PC32.82 - 6.28[2]
Compound 23 Not specifiedMCF7, A549, HeLa, PC32.82 - 6.28[2]
Afuresertib analogAkt1HCT116 (Colon)0.95[24]
Compound 49 EGFR, HER-2Not specified0.26, 0.20[4]
Compound 50 Not specifiedMCF-7, A549, HeLa0.83 - 1.81[4]
Combating Microbial Infections: A New Generation of Antimicrobials

The rise of antibiotic resistance is a major global health crisis, creating an urgent need for new antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising scaffold for the development of novel anti-infectives.[25][26][27][28][29]

Mechanism of Action: The antimicrobial mechanisms of pyrazole derivatives are varied. Some have been shown to inhibit essential bacterial enzymes, while others may disrupt the integrity of the microbial cell wall or membrane.[25] The structure of the pyrazole derivative can be tailored to target specific microbial pathways.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing [30][31]

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[18]

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the pyrazole derivative solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25
Compound 4 Streptococcus epidermidis0.25
Compound 2 Aspergillus niger1[9]
Compound 21a Various Bacteria62.5 - 125[10]
Compound 21a Various Fungi2.9 - 7.8[10]
Protecting the Brain: Neuroprotective Potential of Pyrazole Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[32] Oxidative stress and inflammation are key contributors to this neurodegenerative process.[13][25][33] Pyrazole derivatives, with their inherent antioxidant and anti-inflammatory properties, have emerged as promising candidates for the development of neuroprotective agents.[34][35][36][37]

Mechanism of Action: Combating Oxidative Stress and Inflammation

  • Antioxidant Activity: Many pyrazole derivatives can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[32]

  • Anti-inflammatory Effects: By inhibiting pro-inflammatory pathways in the brain, pyrazole derivatives can reduce neuroinflammation and its detrimental effects on neuronal survival.[34][36]

Signaling Pathway: Oxidative Stress and Neuroinflammation in Neurodegeneration

Neurodegeneration_Pathway cluster_stress Cellular Stressors Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage Pyrazole_Derivative Neuroprotective Pyrazole Derivative Pyrazole_Derivative->ROS Scavenges Pyrazole_Derivative->Neuroinflammation Inhibits

Caption: Neuroprotective mechanisms of pyrazole derivatives in neurodegeneration.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress [28][32][34][38][39]

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.[34]

  • Incubation: Incubate the cells for a further 24 hours.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described previously.

  • Measurement of ROS: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Data Analysis: A significant increase in cell viability and a decrease in ROS levels in the presence of the pyrazole derivative indicate a neuroprotective effect.

III. Structure-Activity Relationships: Designing for Potency and Selectivity

The biological activity of a pyrazole derivative is highly dependent on the nature and position of the substituents on the pyrazole ring.[21][40][41][42][43] Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

For instance, in the development of pyrazole-based kinase inhibitors, specific substitutions are required to achieve potent inhibition and selectivity for the target kinase.[24][42][43] The pyrazole core often acts as a scaffold that correctly orients the key pharmacophoric groups into the kinase's ATP-binding pocket. Small changes to the substituents can have a profound impact on binding affinity and selectivity.

IV. Future Perspectives and Conclusion

The pyrazole scaffold continues to be a rich source of inspiration for the discovery of new therapeutic agents.[1][7][9] The future of pyrazole-based drug discovery will likely focus on:

  • Novel Biological Targets: Exploring the activity of pyrazole derivatives against new and challenging biological targets.

  • Multi-target Ligands: Designing pyrazole derivatives that can modulate multiple targets simultaneously, which may be beneficial for treating complex diseases like cancer and neurodegenerative disorders.

  • Improved Drug Delivery: Developing innovative formulations and delivery systems to enhance the pharmacokinetic and pharmacodynamic properties of pyrazole-based drugs.

References

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • MTT Cell Viability and Proliferation Assay Detailed Protocol. (2024, April 2). ResearchHub. Retrieved January 27, 2026, from [Link]

  • Oxidative stress and inflammation in the pathogenesis of neurological disorders: Mechanisms and implications. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. (2025, November 24). Pharmacia. Retrieved January 27, 2026, from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • A review on the role of cyclin dependent kinases in cancers. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved January 27, 2026, from [Link]

  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 27, 2026, from [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 27, 2026, from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022, July 14). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Minimum inhibition concentration (MIC) of pyrazoline derivatives and... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). MDPI. Retrieved January 27, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 27, 2026, from [Link]

  • Editorial: Common Pathways Linking Neurodegenerative Diseases—The Role of Inflammation. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • Cyclin-dependent kinase. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 27, 2026, from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Oxidative and inflammation pathways in neurodegeneration. Increased ROS... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 27, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. Retrieved January 27, 2026, from [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021, November 25). Spandidos Publications. Retrieved January 27, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Oxford Academic. Retrieved January 27, 2026, from [Link]

  • Neuroinflammation and Oxidative Stress in Parkinson’s Disease, Alzheimer’s Disease, and COVID-19: Microglia–Neutrophil Interaction. (2026, January 26). ACS Omega. Retrieved January 27, 2026, from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). PubMed Central. Retrieved January 27, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 27, 2026, from [Link]

  • Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. (2016, June 27). Hilaris Publisher. Retrieved January 27, 2026, from [Link]

  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022, February 17). DergiPark. Retrieved January 27, 2026, from [Link]

  • Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. (n.d.). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025, April 17). PubMed. Retrieved January 27, 2026, from [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025, July 12). PubMed Central. Retrieved January 27, 2026, from [Link]

Sources

The Strategic Advantage of 1-Methyl-3-t-butylpyrazole in Catalysis: An In-depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability in chemical transformations. Among the vast array of ligand scaffolds, N-heterocyclic compounds, particularly pyrazoles, have emerged as versatile and highly tunable platforms for the development of advanced catalysts.[1] This technical guide delves into the core mechanism of action of a specifically substituted pyrazole, 1-methyl-3-t-butylpyrazole, elucidating how its unique structural features translate into tangible catalytic advantages. By examining its electronic and steric properties, we will uncover the causality behind its effectiveness in pivotal catalytic cycles, with a focus on palladium-catalyzed cross-coupling reactions.

The Pyrazole Ligand Family: A Foundation of Versatility

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] Their utility in catalysis stems from their robust coordination chemistry, allowing them to form stable complexes with a wide range of transition metals.[1] The presence of two nitrogen atoms offers multiple potential coordination modes, and the ease of substitution on the pyrazole ring allows for the fine-tuning of both steric and electronic properties of the resulting metal complexes. This tunability is a critical aspect of modern catalyst design, enabling the optimization of catalytic activity for specific substrates and reaction conditions.

Decoding the Influence of Substitution: The Case of this compound

The specific substitution pattern of this compound imparts distinct characteristics that significantly influence its role in a catalytic cycle. Let's dissect the individual contributions of the methyl and tert-butyl groups.

The N1-Methyl Group: Enhancing Stability and Electron-Donating Properties

The methylation at the N1 position of the pyrazole ring has a profound impact on the ligand's electronic properties. Unlike N-H pyrazoles, which can act as proton donors and participate in hydrogen bonding, the N-methyl group locks the ligand into a specific tautomeric form and removes the possibility of deprotonation. This leads to a more predictable coordination behavior and enhances the stability of the resulting metal complex.

Electronically, the methyl group is a weak electron-donating group. This inductive effect increases the electron density on the pyrazole ring and, consequently, on the coordinating nitrogen atom. A more electron-rich ligand can form a stronger bond with the metal center, which can influence the stability and reactivity of the catalytic species throughout the catalytic cycle.

The C3-tert-Butyl Group: A Steric Shield for Enhanced Selectivity and Stability

The most prominent feature of this compound is the sterically demanding tert-butyl group at the C3 position. This bulky substituent plays a crucial role in shaping the coordination sphere around the metal center.

  • Steric Hindrance and Coordination Number: The sheer size of the tert-butyl group can limit the number of ligands that can coordinate to the metal center, favoring the formation of lower-coordinate, more reactive catalytic species.

  • Promoting Reductive Elimination: In the context of cross-coupling reactions, the steric bulk of the tert-butyl group can promote the crucial reductive elimination step. By creating a crowded environment around the metal, it encourages the two organic fragments to couple and dissociate from the metal center, thus turning over the catalyst.

  • Preventing Catalyst Deactivation: The steric shield provided by the tert-butyl group can also protect the metal center from unwanted side reactions and the formation of inactive dimeric or polymeric species, thereby enhancing the catalyst's lifetime and overall efficiency.

Mechanism of Action in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To illustrate the mechanistic role of this compound, we will consider its application in the widely used palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[2]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAd R1-Pd(II)-X(L)2 (Oxidative Addition Adduct) Pd0->OxAd Oxidative Addition + R1-X Transmetalation R1-Pd(II)-R2(L)2 (Transmetalation Product) OxAd->Transmetalation Transmetalation + R2-B(OR)2 ReductiveElimination R1-R2 (Coupled Product) Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Catalyst Regeneration ligand_note L = this compound

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Here's how the properties of this compound (L) influence each step:

  • Oxidative Addition: The electron-donating nature of the N-methyl group on the pyrazole ligand enhances the electron density at the palladium(0) center, facilitating its oxidative addition to the organic halide (R1-X). A more electron-rich metal center is more nucleophilic and thus more reactive towards the electrophilic organic halide.

  • Transmetalation: While the electronic effect of the ligand is also at play here, the steric bulk of the tert-butyl group can influence the rate of transmetalation. The precise effect can be complex and substrate-dependent.

  • Reductive Elimination: This is where the steric influence of the 3-t-butyl group is often most pronounced. The significant steric hindrance around the palladium(II) center in the R1-Pd(II)-R2(L)2 intermediate destabilizes this species and promotes the formation of the new C-C bond (R1-R2), leading to the release of the product and regeneration of the active Pd(0) catalyst. This acceleration of the rate-limiting reductive elimination step is a key factor in the high turnover numbers often observed with bulky ligands.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common route to 1,3-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. For this compound, a suitable starting material would be a β-keto ester or a diketone bearing a tert-butyl group, which is then reacted with methylhydrazine.

A representative, though not direct, synthesis of a functionalized this compound derivative is the preparation of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[1]

Step-by-Step Protocol:

  • A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.[1]

  • The solvent is then evaporated under reduced pressure.[1]

  • Distilled water (5.0 mL) is added to the residue.[1]

  • The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.[1]

  • The combined organic layers are dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.[1]

  • The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.[1]

Representative Protocol for Suzuki-Miyaura Cross-Coupling using a Pyrazole-based Ligand System

Step-by-Step Protocol:

  • In a reaction vessel under an inert atmosphere, the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., Cs2CO3, K2CO3, or K3PO4, 2.0-3.0 equiv) are combined.

  • The palladium source (e.g., Pd(OAc)2 or Pd2(dba)3, typically 1-5 mol%) and the this compound ligand (typically 2-10 mol%) are added.

  • The appropriate solvent (e.g., toluene, dioxane, or a mixture with water) is added.

  • The reaction mixture is heated to the desired temperature (often between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is then purified by column chromatography.

Experimental_Workflow Start Combine Reactants and Base Add_Catalyst Add Palladium Source and This compound Ligand Start->Add_Catalyst Add_Solvent Add Solvent Add_Catalyst->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor_Reaction Monitor Reaction Progress (TLC, GC-MS) Heat_Stir->Monitor_Reaction Workup Aqueous Workup Monitor_Reaction->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification End Isolated Product Purification->End

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Physicochemical Properties of a Representative 1-Methyl-3-tert-butylpyrazole Derivative

PropertyValue
Molecular FormulaC9H15N3O2[4]
Molecular Weight197.23 g/mol [4]
XLogP31.6[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count4[4]
Rotatable Bond Count2[4]

Note: Data for tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate, a structurally related compound.

Conclusion and Future Outlook

This compound represents a sophisticated ligand design that leverages the principles of steric and electronic tuning to achieve enhanced catalytic performance. The N-methyl group provides electronic enrichment and stability, while the C3-tert-butyl group acts as a steric director, promoting key steps in the catalytic cycle and preventing catalyst deactivation. This combination makes it a promising ligand for a variety of catalytic applications, particularly in cross-coupling reactions where control over the coordination environment of the metal center is critical for success.

Future research in this area will likely focus on the synthesis of novel metal complexes of this compound and their detailed characterization, including X-ray crystallography, to provide a more precise understanding of the metal-ligand interactions.[5][6][7] Furthermore, computational studies will be invaluable in modeling the transition states of catalytic cycles involving this ligand, offering deeper mechanistic insights and guiding the design of next-generation catalysts with even greater efficiency and selectivity.[8]

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. Available from: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]

  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. ResearchGate. Available from: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Chemical Properties of 1-Methyl-3-tert-butyl-3-cyclohexanol. Cheméo. Available from: [Link]

  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. PubMed. Available from: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. Available from: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available from: [Link]

  • X-ray crystal structure of 7. Colours as Figure 1. Disordered tert. ResearchGate. Available from: [Link]

  • Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. University of Johannesburg. Available from: [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. GIROLAMO LA MONICA and G.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available from: [Link]

  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537. PubChem. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs. Notable examples include the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Axitinib, highlighting the profound impact of this scaffold in drug discovery.[1] The N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) core, in particular, offers a synthetically accessible and readily diversifiable platform for the development of novel therapeutic agents. The tert-butyl group at the 3-position provides steric bulk, which can enhance selectivity and metabolic stability, while the 5-amino group serves as a key handle for introducing a wide array of substituents.

This application note provides a comprehensive guide to the synthesis of the pivotal intermediate, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, and explores several key protocols for its subsequent derivatization into a variety of functionalized molecules.

Part 1: Synthesis of the Core Intermediate: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

The cornerstone for the synthesis of various N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivatives is the efficient and regioselective construction of the core aminopyrazole intermediate. A common and effective strategy involves the condensation of a β-ketonitrile with methylhydrazine. This approach offers high regioselectivity due to the differential reactivity of the carbonyl and nitrile groups.

Causality Behind Experimental Choices:
  • Starting Materials: Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) is the ideal starting material as it contains the requisite tert-butyl group and a 1,3-dicarbonyl equivalent. Methylhydrazine is used to introduce the N-methyl group onto the pyrazole ring.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps. The initial reaction can often be performed at room temperature, with gentle heating to drive the cyclization to completion. The regioselectivity is generally high, with the more nucleophilic nitrogen of methylhydrazine attacking the ketone carbonyl, leading to the desired 1,3,5-substituted pyrazole.

Detailed Protocol: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
  • Reaction Setup: To a solution of pivaloylacetonitrile (1.0 eq) in ethanol (5 mL per 1 g of nitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine as a solid.

Synthesis_of_Core_Intermediate Pivaloylacetonitrile Pivaloylacetonitrile Intermediate Condensation & Cyclization Pivaloylacetonitrile->Intermediate Ethanol, Reflux Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate Final_Product 3-(tert-butyl)-1-methyl- 1H-pyrazol-5-amine Intermediate->Final_Product

Caption: Synthesis of the core aminopyrazole intermediate.

Part 2: Derivatization of the 5-Amino Group

The 5-amino group of the pyrazole core is a versatile functional handle for a variety of transformations, including condensation reactions, sulfonamide formation, and transition metal-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of N-Pyrazolyl Imines via Condensation

Condensation of the 5-aminopyrazole with aldehydes or ketones provides a straightforward route to N-pyrazolyl imine derivatives. These imines can be valuable intermediates for further transformations or possess biological activity in their own right.

  • Reaction Conditions: The reaction is typically performed in a protic solvent like methanol at ambient temperature.[3]

  • Drying Agent: A drying agent such as magnesium sulfate is often employed to remove the water formed during the reaction, which drives the equilibrium towards the imine product.[3]

  • Reaction Setup: To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in methanol, add 2-pyridinecarboxaldehyde (1.0 eq).

  • Addition of Drying Agent: Add an excess of anhydrous magnesium sulfate to the mixture.

  • Reaction Execution: Stir the reaction mixture at ambient temperature for 24 hours.[3]

  • Work-up and Purification: Filter the reaction mixture to remove the magnesium sulfate and wash the solid with methanol. Concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (e.g., using a DCM/MeOH gradient) to yield the pure N-pyrazolyl imine.[3]

Protocol 2: Synthesis of N-Pyrazolyl Sulfonamides

Sulfonamide derivatives are a prominent class of compounds in medicinal chemistry. The synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) sulfonamides can be readily achieved by reacting the aminopyrazole with a sulfonyl chloride in the presence of a base.

  • Reagents: An arylsulfonyl chloride, such as 4-methylbenzenesulfonyl chloride (tosyl chloride), is used as the electrophile.[1]

  • Base: A non-nucleophilic organic base like triethylamine is used to neutralize the HCl generated during the reaction.[1]

  • Solvent: An aprotic solvent like acetonitrile is a suitable medium for this reaction.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in acetonitrile.

  • Reagent Addition: Add 4-methylbenzenesulfonyl chloride (2.0 eq) and triethylamine (2.4 eq) to the solution.[1]

  • Reaction Execution: Stir the mixture at room temperature for 12 hours.[1]

  • Work-up: Remove the solvent under reduced pressure. Add distilled water to the residue and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford the di-tosylated product.[1]

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is highly versatile for the synthesis of N-aryl derivatives of the pyrazole core.

  • Catalyst System: A palladium precatalyst, often in combination with a bulky biarylphosphine ligand (e.g., tBuBrettPhos), is crucial for efficient coupling, especially with challenging heterocyclic substrates.[6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated solvents like 1,4-dioxane or toluene are used to prevent catalyst deactivation.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl, 2 mol%), and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC or LC-MS analysis indicates completion.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the N-aryl pyrazole derivative.

Derivatization_Workflow cluster_start Core Intermediate cluster_methods Derivatization Methods cluster_products Derivative Classes Core 3-(tert-butyl)-1-methyl- 1H-pyrazol-5-amine Condensation Condensation (Aldehyde/Ketone) Core->Condensation Sulfonamidation Sulfonamidation (Sulfonyl Chloride) Core->Sulfonamidation Buchwald_Hartwig Buchwald-Hartwig (Aryl Halide) Core->Buchwald_Hartwig Imine N-Pyrazolyl Imine Condensation->Imine Sulfonamide N-Pyrazolyl Sulfonamide Sulfonamidation->Sulfonamide N_Aryl N-Aryl Pyrazole Buchwald_Hartwig->N_Aryl

Caption: Workflow for the derivatization of the core aminopyrazole.

Quantitative Data Summary

Derivative ClassKey ReagentsSolventTemperatureTime (h)Typical Yield (%)
N-Pyrazolyl Imine Aldehyde, MgSO₄MethanolAmbient24~81%[3]
N-Pyrazolyl Sulfonamide Sulfonyl Chloride, Et₃NAcetonitrileRoom Temp.12~88%[1]
N-Aryl Pyrazole Aryl Halide, Pd-catalyst, NaOtBu1,4-Dioxane100-120 °C12-2460-90%

Conclusion

The N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) scaffold represents a valuable starting point for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this application note provide robust and reproducible methods for the synthesis of the core intermediate and its subsequent functionalization. The choice of synthetic route will depend on the desired final product, but the versatility of the 5-amino group allows for a wide range of chemical space to be explored. Careful consideration of the reaction conditions, catalysts, and reagents, as detailed in the causality discussions, is key to achieving high yields and purity.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Baraznenok-Castillo/8b512535041a9957cd270438a3962d04a625e197]([Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

  • Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Center for Biotechnology Information. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed N-Arylation of 1-substituted-1H-tetrazol-5-amines. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available at: [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols: 1-Methyl-3-t-butylpyrazole as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Steric Hindrance and Electron Donation in Catalysis

In the landscape of organometallic chemistry and catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of metal centers. Pyrazole-based ligands have emerged as a versatile class of N-donors, finding application in a myriad of catalytic transformations.[1] This document provides a detailed guide to the synthesis and application of 1-Methyl-3-t-butylpyrazole, a ligand characterized by the presence of a sterically demanding tert-butyl group and an electron-donating methyl group. These features are not merely decorative; they are instrumental in modulating the electronic and steric environment of a coordinated metal, thereby influencing the efficiency and outcome of catalytic cycles. The bulky tert-butyl group can create a specific coordination pocket around the metal, potentially favoring certain substrates or transition states, while the N-methyl group ensures the ligand is an aprotic, neutral donor, coordinating through its sp² nitrogen atom.

This guide will provide detailed protocols for the synthesis of the this compound ligand, its coordination to a palladium(II) center, and its application in a representative palladium-catalyzed cross-coupling reaction. The causality behind experimental choices will be elucidated, providing a framework for the rational design of catalytic systems.

Part 1: Synthesis of the this compound Ligand

The synthesis of this compound is a two-step process, commencing with the preparation of the 3-tert-butylpyrazole precursor, followed by its N-methylation.

Step 1: Synthesis of 3-tert-butylpyrazole

The synthesis of 3-tert-butylpyrazole can be achieved through the condensation of a suitable 1,3-dicarbonyl compound with hydrazine. In this case, pivaloylacetaldehyde or a synthetic equivalent is the key precursor.

Protocol: Synthesis of 3-tert-butylpyrazole

Materials:

  • Pivaloylacetaldehyde dimethyl acetal

  • Hydrazine hydrate

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrolysis of the Acetal: In a round-bottom flask, dissolve pivaloylacetaldehyde dimethyl acetal (1 equivalent) in a mixture of water and a catalytic amount of concentrated hydrochloric acid.

  • Stir the solution at room temperature for 2-3 hours to effect the hydrolysis to pivaloylacetaldehyde. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclocondensation: To the acidic solution containing the in situ generated pivaloylacetaldehyde, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 3-tert-butylpyrazole.

Rationale for Experimental Choices:

  • The in situ generation of the B-ketoaldehyde from its acetal protects the reactive aldehyde functionality until it is needed for the reaction with hydrazine.

  • The use of a slight excess of hydrazine hydrate ensures the complete consumption of the dicarbonyl precursor.

  • Acid catalysis facilitates both the hydrolysis of the acetal and the initial condensation step with hydrazine.

  • The final neutralization and extraction are standard procedures to isolate the neutral pyrazole product from the aqueous reaction medium.

Step 2: N-Methylation of 3-tert-butylpyrazole

The N-methylation of 3-tert-butylpyrazole introduces the methyl group at the N1 position of the pyrazole ring. A variety of methylating agents can be employed, with methyl iodide being a common and effective choice.

Protocol: Synthesis of this compound

Materials:

  • 3-tert-butylpyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer

  • Syringe and needle

Procedure:

  • Deprotonation: To a Schlenk flask containing a suspension of sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) in anhydrous THF, add a solution of 3-tert-butylpyrazole (1 equivalent) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the pyrazolate anion.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil or low-melting solid.

Rationale for Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole N-H to form the corresponding sodium pyrazolate.[2]

  • The use of an inert atmosphere is crucial to prevent the reaction of sodium hydride with atmospheric moisture.

  • Anhydrous THF is an appropriate solvent that is unreactive towards the strong base and effectively dissolves the reactants.

  • Methyl iodide is a highly reactive electrophile for the SN2 reaction with the pyrazolate anion.

  • Quenching with ammonium chloride neutralizes any unreacted sodium hydride and protonates any remaining pyrazolate.

Expected Characterization Data for this compound:

Technique Expected Observations
¹H NMR A singlet for the t-butyl protons (~1.3 ppm, 9H), a singlet for the N-methyl protons (~3.8 ppm, 3H), and two doublets for the pyrazole ring protons (~6.0 and ~7.4 ppm, 1H each).
¹³C NMR Resonances for the t-butyl quaternary carbon and methyl carbons, the N-methyl carbon, and the three pyrazole ring carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₈H₁₄N₂.
IR C-H stretching frequencies for the alkyl and aromatic protons, and characteristic ring vibrations for the pyrazole core.

Part 2: Synthesis of a Palladium(II) Complex with this compound

The coordination of this compound to a palladium(II) center typically proceeds through the displacement of a labile ligand from a palladium precursor, such as acetonitrile from bis(acetonitrile)palladium(II) chloride. The resulting complex is often of the type trans-[PdCl₂(L)₂].[3]

Protocol: Synthesis of trans-bis(this compound)palladium(II) Chloride

Materials:

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Hexane, anhydrous

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1 equivalent) in anhydrous dichloromethane.

  • Ligand Addition: To this solution, add a solution of this compound (2.1 equivalents) in anhydrous dichloromethane dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. A color change and/or precipitation of the product may be observed.

  • Isolation: Reduce the volume of the solvent under vacuum.

  • Add anhydrous hexane to the concentrated solution to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Rationale for Experimental Choices:

  • Bis(acetonitrile)palladium(II) chloride is a convenient starting material as the acetonitrile ligands are labile and easily displaced by the stronger pyrazole ligand.[3]

  • A slight excess of the pyrazole ligand ensures complete formation of the bis-ligated complex.

  • Dichloromethane is a good solvent for both the palladium precursor and the pyrazole ligand.

  • Precipitation with a non-polar solvent like hexane is an effective method for isolating the typically less soluble palladium complex.

Expected Characterization of the Palladium Complex:

Technique Expected Observations
¹H NMR Shifts in the signals of the pyrazole ligand upon coordination to the palladium center. The N-methyl and pyrazole ring proton signals are particularly sensitive to coordination.
¹³C NMR Corresponding shifts in the carbon resonances of the ligand upon coordination.
IR New bands in the far-IR region corresponding to Pd-Cl and Pd-N stretching vibrations.
Elemental Analysis The elemental composition should match the calculated values for C₁₆H₂₈Cl₂N₄Pd.

Part 3: Application in a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Palladium complexes bearing N-heterocyclic ligands are widely used as catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis and drug development.[4][5] The steric bulk of the this compound ligand can influence the rate and selectivity of the catalytic reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • trans-bis(this compound)palladium(II) Chloride (as a precatalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (e.g., 4:1 mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromoanisole (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the trans-bis(this compound)palladium(II) Chloride precatalyst (e.g., 1 mol%).

  • Add the toluene/water solvent mixture.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Causality Behind Experimental Choices:

  • Precatalyst: The Pd(II) complex is a precatalyst that is reduced in situ to the active Pd(0) species, which enters the catalytic cycle.

  • Base: Potassium carbonate is a common base used to activate the boronic acid and facilitate the transmetalation step.

  • Solvent System: A biphasic toluene/water system is often effective for Suzuki-Miyaura couplings, with the base being soluble in the aqueous phase and the organic reactants and catalyst in the organic phase.

  • Steric Influence of the Ligand: The bulky tert-butyl group on the pyrazole ligand can promote the reductive elimination step of the catalytic cycle by creating steric pressure around the palladium center, potentially leading to faster turnover rates. It can also help to stabilize the active monoligated Pd(0) species.

Visualization of Key Processes

Synthesis of this compound

G cluster_0 Step 1: Synthesis of 3-t-butylpyrazole cluster_1 Step 2: N-Methylation Pivaloylacetaldehyde\ndimethyl acetal Pivaloylacetaldehyde dimethyl acetal Pivaloylacetaldehyde Pivaloylacetaldehyde Pivaloylacetaldehyde\ndimethyl acetal->Pivaloylacetaldehyde H₃O⁺ 3-t-butylpyrazole 3-t-butylpyrazole Pivaloylacetaldehyde->3-t-butylpyrazole + Hydrazine hydrate Sodium pyrazolate Sodium pyrazolate 3-t-butylpyrazole->Sodium pyrazolate + NaH This compound This compound Sodium pyrazolate->this compound + CH₃I G PdCl₂(CH₃CN)₂ PdCl₂(CH₃CN)₂ Complex trans-[PdCl₂(L)₂] PdCl₂(CH₃CN)₂->Complex Ligand Displacement L 2 x this compound L->Complex MeCN 2 x CH₃CN Complex->MeCN

Caption: Synthesis of the palladium(II) complex.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) ArPd(II)(Ar')L ArPd(II)(Ar')L ArPd(II)(Br)L->ArPd(II)(Ar')L Transmetalation (Ar'B(OH)₂) Ar-Ar' Ar-Ar' ArPd(II)(Ar')L->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • Portilla, J. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2021 , 2021, M1196. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link]

  • National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubChem. [Link]

  • PharmaTutor. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • Repositorio Hipermedial UNR. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. [Link]

  • Sci-Hub. SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF DICHLOROBIS (1-PHENYL-3-METHYLPYRAZOLE) PALLADIUM(II) AND DIAZIDOBIS (1-PHENYL-3-METHYLPYRAZOLE) PALLADIUM(II). [Link]

  • Royal Society of Chemistry. Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. RSC Publishing. [Link]

  • American Chemical Society. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubChem. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of N-Pyrazolyl Imines via Condensation Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole and its derivatives represent a class of five-membered heterocyclic compounds that are of paramount importance in medicinal chemistry and drug development.[1] The pyrazole nucleus is a core structural feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the appetite suppressant Rimonabant, highlighting its role as a "privileged scaffold".[2] The biological versatility of pyrazoles stems from their unique electronic properties and their ability to engage in various non-covalent interactions with biological targets.[1]

The functionalization of the pyrazole ring is a key strategy for modulating its pharmacological profile.[2] One of the most effective methods for elaborating the pyrazole core is through condensation reactions. This application note provides a comprehensive, field-proven protocol for the condensation of a 5-aminopyrazole derivative, specifically 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with a carbonyl compound to synthesize a novel N-pyrazolyl imine (Schiff base). This reaction is a cornerstone for creating diverse molecular libraries for screening and drug discovery, as the resulting imine linkage is a versatile synthon for further chemical transformations.[3][4]

This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and authoritative references to ensure scientific integrity.

Reaction Principle and Mechanism

The synthesis of the pyrazole core itself is classically achieved via the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6][7] Our protocol begins with a pre-synthesized, functionalized pyrazole, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, and extends its molecular complexity.

The core of this protocol is the acid-catalyzed (or, in this case, facilitated by a drying agent which drives equilibrium) condensation between the primary amine of the pyrazole and the carbonyl carbon of an aldehyde or ketone. The mechanism proceeds via two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group performs a nucleophilic attack on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), yielding the final imine product. The use of a drying agent like magnesium sulfate is critical as it sequesters the water produced, driving the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[3]

reaction_mechanism Reactant1 5-Aminopyrazole (Nucleophile) Intermediate Hemiaminal Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Aldehyde/Ketone (Electrophile) Reactant2->Intermediate Product N-Pyrazolyl Imine (Schiff Base) Intermediate->Product Dehydration (-H₂O) Water Water (H₂O) Intermediate->Water

Caption: Reaction mechanism for N-pyrazolyl imine formation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberRecommended PuritySupplier ExampleNotes
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine100868-90-6>98%Sigma-AldrichThe key starting material.
2-Pyridinecarboxaldehyde1121-60-4>99%Alfa AesarA representative aldehyde reactant.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Anhydrous gradeFisher ScientificDrying agent.
Methanol (MeOH)67-56-1HPLC Grade, ≥99.9%VWR ChemicalsReaction solvent.
Dichloromethane (DCM)75-09-2ACS GradeEMD MilliporeEluent for chromatography.
Silica Gel112926-00-860 Å, 230-400 meshSorbent Tech.Stationary phase for chromatography.
TLC PlatesN/ASilica gel 60 F₂₅₄MerckFor reaction monitoring.
Deuterated Chloroform (CDCl₃)865-49-699.8 atom % DCambridge IsotopeSolvent for NMR analysis.
Laboratory Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer hotplate and stir bars

  • Glass funnel and filter paper

  • Rotary evaporator with vacuum pump and water bath

  • Flash chromatography column (2-3 cm diameter)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • TLC developing chamber and UV lamp (254 nm)

  • NMR Spectrometer (≥400 MHz), FT-IR Spectrometer, and Mass Spectrometer for characterization[8][9]

Detailed Experimental Protocol

This protocol details the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, based on established procedures.[3]

Step 1: Reaction Setup
  • To a 100 mL oven-dried round-bottom flask, add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.00 g, 5.98 mmol).

  • Add methanol (40 mL) to the flask and stir using a magnetic stir bar until the amine is fully dissolved.

  • To this solution, add 2-pyridinecarboxaldehyde (0.64 g, 0.57 mL, 5.98 mmol, 1.0 eq.). Causality: Adding the reactants in equimolar amounts ensures efficient conversion without the need to remove excess starting material later.

  • Finally, add anhydrous magnesium sulfate (approx. 2.0 g, an excess) to the mixture. Causality: The MgSO₄ acts as an in-situ water scavenger, which is essential to drive the reaction equilibrium towards the imine product.[3]

Step 2: Reaction Execution
  • Seal the flask with a septum or glass stopper.

  • Stir the reaction mixture vigorously at ambient temperature (20-25 °C) for 24 hours. Causality: The reaction proceeds efficiently at room temperature, making it energy-efficient and preventing potential side reactions that could occur at elevated temperatures.[3]

Step 3: Reaction Monitoring via Thin-Layer Chromatography (TLC)
  • Prepare the TLC chamber: Use a mixture of Dichloromethane/Methanol (40:1, v/v) as the mobile phase.

  • Spot the plate: On a TLC plate, spot the starting amine (dissolved in MeOH), the starting aldehyde, and a sample from the reaction mixture.

  • Develop and visualize: Develop the plate, let it dry, and visualize under a UV lamp at 254 nm.

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine (the limiting reagent if not 1:1) has completely disappeared and a new, distinct spot for the product has appeared. The product spot should have a different Rf value than both starting materials.

Step 4: Work-up and Isolation
  • Once the reaction is complete, filter the mixture through a Büchner funnel with filter paper to remove the magnesium sulfate.

  • Wash the solid residue with a small amount of methanol (2 x 5 mL) to recover any adsorbed product.

  • Combine the filtrates and transfer them to a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure (water bath temperature at 40 °C) to obtain the crude product as a solid or viscous oil.

Step 5: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the eluent (DCM/MeOH, 40:1 v/v) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with the DCM/MeOH mixture, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified N-pyrazolyl imine. The expected yield is approximately 81% or higher.[3]

Step 6: Product Characterization
  • Appearance: Note the physical state and color of the final product.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). Key indicators of success include the disappearance of the N-H protons from the aminopyrazole and the appearance of the characteristic imine (CH=N) proton signal in the ¹H NMR spectrum.

Experimental Workflow Visualization

workflow cluster_prep Preparation cluster_reaction Execution & Monitoring cluster_purification Isolation & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Flask, Reagents, Solvent, MgSO₄) React 2. Stir at RT for 24h Setup->React Monitor 3. Monitor by TLC React->Monitor Monitor->React Incomplete? Workup 4. Filter & Evaporate Solvent Monitor->Workup Complete Purify 5. Flash Chromatography Workup->Purify Characterize 6. Characterization (NMR, IR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. All procedures should be conducted inside a certified chemical fume hood.

  • Reagent-Specific:

    • Methanol: Flammable liquid and toxic upon ingestion or inhalation. Avoid sparks and open flames.

    • Pyridinecarboxaldehyde: Irritant. Avoid contact with skin and eyes.

    • Hydrazine Derivatives: The aminopyrazole starting material is derived from hydrazine. Hydrazines as a class can be toxic and should be handled with care.[10][11][12][13] Ensure good ventilation and avoid creating dust or aerosols.[14]

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive (wet) drying agent. 3. Low reactivity of carbonyl.1. Extend reaction time to 36 or 48 hours. 2. Use freshly opened or oven-dried MgSO₄. 3. Gently warm the reaction to 40°C.
Low Product Yield 1. Product loss during work-up or filtration. 2. Inefficient purification. 3. Reversible reaction.1. Ensure thorough washing of the filter cake. 2. Optimize the eluent system for better separation. 3. Add more drying agent.
Impure Product 1. Co-elution of impurities. 2. Product degradation on silica gel.1. Use a shallower solvent gradient during chromatography. 2. Neutralize the silica gel with triethylamine (0.5% in eluent) if the product is basic.

References

  • Karrouchi, K., Radi, S., Ramli, Y., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Yin, L., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 29-73. Available at: [Link]

  • Devkate, C. G., et al. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 8(4), 202-206. Available at: [Link]

  • Zhang, C., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Note: Fictional future date from search result, content is illustrative. Available at: [Link]

  • ChemHelpASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 193-238. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Available at: [Link]

  • Sharma, R., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 44(3), 963-974. Available at: [Link]

  • Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. Available at: [Link]

  • de la Cruz, P., et al. (2020). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2020(3), M1149. Available at: [Link]

  • Bîcu, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5433. Available at: [Link]

  • ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • El-Sattar, N. E. A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. Available at: [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

  • ResearchGate. (2025). Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Wills, B. K., & Akselrod, D. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Available at: [Link]

Sources

Application Notes and Protocols for the Purity Determination of 1-Methyl-3-t-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

1-Methyl-3-t-butylpyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound is a cornerstone of drug safety and efficacy. Even minute impurities can alter the pharmacological and toxicological profile of a drug product, potentially leading to adverse effects or reduced therapeutic benefit. Therefore, robust and reliable analytical methods for purity determination are paramount throughout the drug development lifecycle, from early-stage research to quality control in manufacturing.

This comprehensive guide provides detailed application notes and protocols for the characterization of this compound purity. We will explore a multi-faceted approach, leveraging the strengths of several key analytical techniques to ensure a thorough and accurate assessment. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A foundational step in developing purity assays is to understand the target molecule and its likely contaminants.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₁₄N₂-
Molecular Weight138.21 g/mol -
AppearanceColorless to pale yellow liquidGeneral knowledge
Boiling PointApprox. 180-190 °CEstimated
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane)General knowledge

Potential Impurities in this compound Synthesis:

The most common synthetic route to this compound involves the condensation of 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) with methylhydrazine.[1] This reaction pathway can introduce several types of impurities:

  • Unreacted Starting Materials:

    • 4,4-dimethyl-3-oxopentanenitrile

    • Methylhydrazine

  • Regioisomers: The reaction can potentially yield the isomeric product, 1-Methyl-5-t-butylpyrazole. The presence of this isomer is a critical purity parameter to monitor.

  • Byproducts from Starting Material Impurities:

    • Impurities from technical grade 4,4-dimethyl-3-oxopentanenitrile.

    • Degradation products of methylhydrazine, such as formaldehyde methylhydrazone.[2][3]

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to various other related substances.

Analytical Workflow for Purity Characterization

A comprehensive assessment of purity requires a combination of chromatographic and spectroscopic techniques. The following workflow provides a robust strategy for characterizing this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Identification cluster_3 Data Analysis & Reporting Sample This compound Sample GC_FID GC-FID for Purity Assay & Residual Solvents Sample->GC_FID HPLC_UV HPLC-UV for Impurity Profiling & Isomer Separation Sample->HPLC_UV GC_MS GC-MS for Impurity Identification Sample->GC_MS NMR NMR for Structural Confirmation & qNMR for Absolute Purity Sample->NMR FTIR FT-IR for Functional Group Analysis Sample->FTIR Data_Analysis Integration, Quantification, & Comparison to Standards GC_FID->Data_Analysis HPLC_UV->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Certificate of Analysis (CoA) Data_Analysis->Report

Caption: Overall analytical workflow for purity characterization.

Gas Chromatography (GC) for Purity Assay and Volatile Impurities

Gas chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for assessing the purity of volatile compounds like this compound. It provides excellent resolution and sensitivity for separating the main component from volatile impurities.

Protocol 1: GC-FID Purity Assay

Objective: To determine the purity of this compound by area percent and to quantify volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent. This creates a 5 mg/mL solution.

  • GC-FID Conditions:

ParameterSetting
Inlet
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven
Initial Temperature80 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 min
Column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂)25 mL/min
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the this compound peak relative to the total area of all peaks.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Causality Behind Experimental Choices:

  • The DB-5ms column is a good general-purpose, low-polarity column suitable for separating a wide range of non-polar to moderately polar compounds.

  • The temperature program is designed to provide good separation of the main peak from potentially more volatile starting materials and less volatile byproducts.

  • The split injection mode is used to prevent column overloading with the concentrated main component.

Protocol 2: GC-MS for Impurity Identification

Objective: To identify unknown impurities detected in the GC-FID analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column and conditions as described in Protocol 1.

Procedure:

  • Analyze the sample using the same GC conditions as in Protocol 1.

  • Acquire mass spectra for all separated impurity peaks.

  • Compare the obtained mass spectra with a commercial library (e.g., NIST) and with the expected fragmentation patterns of potential impurities. The mass spectra of positional isomers of alkylpyrazoles can be very similar, so retention time data is crucial for differentiation.[4][5]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Isomer Separation

HPLC with UV detection is a complementary technique to GC, particularly useful for separating non-volatile impurities and for the challenging separation of regioisomers.

Protocol 3: HPLC-UV for Impurity Profiling and Isomer Separation

Objective: To separate and quantify non-volatile impurities and the 1-Methyl-5-t-butylpyrazole isomer.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution.

  • HPLC Conditions:

ParameterSetting
Mobile Phase
AWater with 0.1% Phosphoric Acid
BAcetonitrile with 0.1% Phosphoric Acid
Gradient
Time (min)%B
020
2080
2580
25.120
3020
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Causality Behind Experimental Choices:

  • A C18 column is a versatile stationary phase for reversed-phase chromatography, suitable for separating compounds with moderate polarity.

  • The gradient elution allows for the separation of a wider range of impurities with varying polarities.

  • The addition of an acid to the mobile phase helps to improve peak shape for basic compounds like pyrazoles.[6]

  • Detection at 220 nm is chosen as many organic molecules with aromatic or heterocyclic rings exhibit absorbance in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Absolute Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and for determining its absolute purity through Quantitative NMR (qNMR).

Protocol 4: ¹H and ¹³C NMR for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the expected structure.

Expected ¹H NMR signals (in CDCl₃):

  • Singlet around 1.3 ppm (9H, t-butyl group)

  • Singlet around 3.7 ppm (3H, N-methyl group)

  • Singlet around 6.0 ppm (1H, pyrazole ring C4-H)

  • Singlet around 7.3 ppm (1H, pyrazole ring C5-H)

Protocol 5: Quantitative NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[7][8][9][10]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • High-purity, certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Accurately weigh a known amount of the this compound sample and the internal standard into the same NMR tube.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Causality Behind Experimental Choices:

  • qNMR provides a direct measurement of the molar ratio of the analyte to a certified internal standard, leading to a highly accurate and traceable purity value.

  • The choice of a suitable internal standard is critical; it should have signals that do not overlap with the analyte signals and be stable in the chosen solvent.

Method Validation

All analytical methods used for purity determination in a regulated environment must be validated according to ICH Q2(R1) guidelines.[11][12][13][14][15] The validation should demonstrate that the method is suitable for its intended purpose and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its suitability for use in research and drug development. A comprehensive analytical approach, employing a combination of GC-FID, GC-MS, HPLC-UV, and NMR spectroscopy, is essential for a thorough characterization of its purity profile. The protocols outlined in this guide provide a robust framework for the separation, identification, and quantification of the main component and its potential impurities. Adherence to these scientifically sound methodologies and proper method validation will ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • National Aeronautics and Space Administration. (2000). Impurities Formed in Artificially Aged Methylhydrazine. NASA Technical Reports Server. [Link]

  • Castillo, J. C., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • BenchChem. (2025).
  • Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS).
  • Organic Syntheses. methylhydrazine sulfate. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • SIELC Technologies. (2018). Pentanenitrile, 4,4-dimethyl-3-oxo-. SIELC Technologies. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • University of Bristol. (2017).
  • Google Patents. (2019). A kind of preparation process of methyl hydrazine.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • ResearchGate. (2015). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • National Center for Biotechnology Information. Methylhydrazine. PubChem. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • International Journal of ChemTech Research. (2015).
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • National Institutes of Health. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. NIH.
  • Defense Technical Information Center. (1979). Studies Relating to the Synthesis of Monomethylhydrazine by Chloramination and Problem Relating to the Protection of the Environ. DTIC. [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • JEOL. (2022).
  • ChemBK. (2024). 4,4-dimethyl-3-oxopentanenitrile. ChemBK. [Link]

  • Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). Lösungsfabrik. [Link]

  • National Institutes of Health. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Mestrelab Resources. What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • National Center for Biotechnology Information. Pentanenitrile, 4,4-dimethyl-3-oxo-. PubChem. [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of Pyrazole-Based Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, step-by-step protocol for the synthesis of pyrazole-based benzenesulfonamides, a critical scaffold in modern medicinal chemistry. These compounds are renowned for their diverse pharmacological activities, most notably as selective COX-2 inhibitors like Celecoxib.[1][2] This document outlines a robust and reproducible synthetic strategy, beginning with the formation of a chalcone intermediate, followed by cyclization to form the pyrazole ring, and culminating in the introduction of the benzenesulfonamide moiety. We delve into the causality behind experimental choices, offer practical insights for reaction optimization, and provide comprehensive protocols for purification and characterization, ensuring the synthesis of high-purity target compounds.

Introduction: The Significance of Pyrazole-Based Benzenesulfonamides

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] This structural motif is a cornerstone in drug discovery, present in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-viral properties.[3][5] When coupled with a benzenesulfonamide group, the resulting scaffold has proven particularly effective in targeting specific enzymes. The sulfonamide moiety is fundamental in medicinal chemistry and can be found in a variety of drugs.[6]

The most prominent example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2] The benzenesulfonamide group of Celecoxib binds to a specific hydrophilic pocket in the COX-2 active site, conferring its selectivity over the constitutively expressed COX-1 isoform and thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

This guide presents a generalized yet detailed protocol that can be adapted for the synthesis of a variety of substituted pyrazole-based benzenesulfonamides, empowering researchers to generate novel analogues for drug discovery programs.

General Reaction Scheme

The synthesis is typically achieved through a multi-step process. A common and effective route involves the Claisen-Schmidt condensation of a substituted acetophenone and a substituted benzaldehyde to form a chalcone (an α,β-unsaturated ketone). This intermediate is then reacted with a hydrazine derivative, such as 4-hydrazinobenzenesulfonamide hydrochloride, to construct the pyrazole ring via a condensation-cyclization reaction.[7]

Reaction_Scheme cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Ring Formation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) Acetophenone->Chalcone + Base (e.g., NaOH) Ethanol, rt Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone FinalProduct Pyrazole-Based Benzenesulfonamide Chalcone->FinalProduct + Acetic Acid Reflux Hydrazine 4-Hydrazinobenzenesulfonamide Hydrochloride Hydrazine->FinalProduct

Caption: General two-step synthesis of pyrazole-based benzenesulfonamides.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PurityNotes
Substituted AcetophenoneVariesVaries≥98%Starting material for Step 1.
Substituted BenzaldehydeVariesVaries≥98%Starting material for Step 1.
Sodium Hydroxide (NaOH)NaOH40.00≥97%Base catalyst for Step 1.
Ethanol (EtOH)C₂H₅OH46.07AnhydrousSolvent for Step 1.
4-Hydrazinobenzenesulfonamide HClC₆H₁₀ClN₃O₂S223.68≥98%Pyrazole precursor for Step 2.
Glacial Acetic AcidCH₃COOH60.05≥99.7%Solvent and catalyst for Step 2.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFor extraction and chromatography.
HexanesC₆H₁₄86.18ACS GradeFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularDrying agent.
Hydrochloric Acid (HCl)HCl36.4610% aq. soln.For neutralization in Step 1.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer, Mass spectrometer (MS), and FT-IR spectrometer for characterization.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

Rationale: This reaction forms the carbon backbone necessary for subsequent cyclization. The base (NaOH) deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the conjugated α,β-unsaturated ketone, or chalcone.

Protocol:

  • In a 250 mL round-bottom flask, dissolve the substituted acetophenone (20 mmol, 1.0 eq) and substituted benzaldehyde (20 mmol, 1.0 eq) in 50 mL of ethanol.[7]

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 60% aqueous solution of NaOH. Slowly add this solution dropwise to the reaction mixture.

    • Expert Insight: The addition of base is often exothermic. A slow, controlled addition is crucial to prevent side reactions.

  • Continue stirring the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The formation of a new, less polar spot indicates product formation.[7]

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.[7]

  • Neutralize the mixture by slowly adding 10% aqueous HCl until precipitates form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Dry the crude chalcone product. For further purification, recrystallization from ethanol can be performed.[7]

Step 2: Synthesis of Pyrazole-Based Benzenesulfonamide

Rationale: This is a classic Knorr pyrazole synthesis.[8] The more nucleophilic nitrogen of the 4-hydrazinobenzenesulfonamide attacks one of the carbonyl carbons of the chalcone (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid serves as both the solvent and an acid catalyst to facilitate the dehydration step.

Protocol:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (0.9 mmol, 1.0 eq) and 4-hydrazinobenzenesulfonamide hydrochloride (4.0 mmol, ~4.4 eq) in 20 mL of glacial acetic acid.[7]

    • Expert Insight: A slight excess of the hydrazine derivative is used to drive the reaction to completion.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 48-72 hours.[7]

  • Monitor the reaction progress by TLC. The disappearance of the chalcone spot indicates the reaction is nearing completion.[7]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto 50 mL of crushed ice.[7]

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash thoroughly with distilled water.[7]

  • Dry the crude product completely.

Purification and Characterization

Rationale: Purification is essential to remove unreacted starting materials and side products. Characterization provides definitive proof of the structure and purity of the final compound.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of solvents, typically starting with a non-polar mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity.[9]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole-based benzenesulfonamide.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.[3][10]

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7-8 ppm range. A characteristic singlet for the pyrazole C-H proton (around 6.5-7.0 ppm). Signals for substituents on the aromatic rings. A broad singlet for the -SO₂NH₂ protons.[5]
¹³C NMR Signals corresponding to the aromatic carbons of the pyrazole and benzene rings. Specific signals for the carbons bearing substituents.
FT-IR Characteristic stretching vibrations for N-H (sulfonamide, ~3300-3200 cm⁻¹), C=N (pyrazole ring, ~1600-1500 cm⁻¹), and S=O (sulfonamide, asymmetric and symmetric stretches ~1350 and 1160 cm⁻¹).[3]
Mass Spec. A molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the target compound.[11]

Overall Experimental Workflow

Caption: Workflow from starting materials to final product characterization.

References

  • Gülerman, N. Z., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available from: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Ketones and Acid Chlorides. A Fast and General Method for the in Situ Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available from: [Link]

  • Mondal, S., et al. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Available from: [Link]

  • Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511–514. Available from: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Medicinal Chemistry, 4(8), 595-608. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19371-19382. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • Gülerman, N. Z., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological... ResearchGate. Available from: [Link]

  • Gould, D. M., et al. (2021). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Available from: [Link]

  • Nigam, S., Joshi, Y.C., & Joshi, P. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Asian Journal of Chemistry, 9(4). Available from: [Link]

  • Al-Hourani, B. J., et al. (2022). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 34(3), 101881. Available from: [Link]

  • Al-Ostath, O. A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Cancer Management and Research, 16, 333–363. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. Available from: [Link]

  • Woźniak, K., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5696–5701. Available from: [Link]

  • Penning, T. D., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 42(8), 1359-1364. Available from: [Link]

  • Niculaua, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5183. Available from: [Link]

  • Bayer AG. (1992). Process for the preparation of benzene sulfonamides. Google Patents.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472. Available from: [Link]

  • Singh, R., et al. (2021). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available from: [Link]

  • Wang, D., et al. (2018). Direct aniline formation with benzene and hydroxylamine. NSF Public Access Repository. Available from: [Link]

Sources

Forging New Frontiers in Catalysis: A Guide to Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Advantage in Catalytic Design

In the dynamic landscape of catalyst development, the quest for ligands that offer a blend of stability, modularity, and electronic versatility is perpetual. Pyrazole-based ligands have emerged as a cornerstone in this pursuit, offering a rich coordination chemistry that has propelled advancements across various catalytic transformations.[1] Their allure lies in the unique electronic properties of the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, which can be tailored to fine-tune the steric and electronic environment of a metal center.[2] This adaptability has rendered pyrazole-containing catalysts highly effective in a multitude of applications, from cross-coupling reactions to oxidation and beyond.[3]

This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development. It provides not just a set of protocols, but a deeper understanding of the principles governing the synthesis and application of these remarkable catalysts. We will delve into the synthesis of key pyrazole ligand families, their coordination to catalytically relevant metals, and detailed protocols for their application in cutting-edge catalytic reactions.

I. The Ligand Arsenal: Synthesis of Key Pyrazole Scaffolds

The remarkable success of pyrazole-based catalysts stems from the diverse and tunable nature of the ligands themselves. This section details the synthesis of three prominent classes of pyrazole ligands: Scorpionates (Hydrotris(pyrazolyl)borates), Tris(pyrazolyl)methanes, and Pyrazole-Phosphine Hybrids.

A. Scorpionate Ligands (Tp Ligands): The Tridentate Embrace

Hydrotris(pyrazolyl)borate, or "Scorpionate," ligands are anionic, tridentate ligands that coordinate to a metal center in a facially capping manner, akin to a scorpion grasping its prey.[4] This coordination mode imparts significant stability to the resulting metal complexes. The synthesis is typically a straightforward, one-pot reaction.[4][5]

Protocol 1: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate [K(TpMe2)]

This protocol is adapted from the seminal work of Trofimenko.[4][5]

Materials:

  • Potassium borohydride (KBH₄)

  • 3,5-dimethylpyrazole

  • Anhydrous toluene

  • Schlenk flask and line

  • Magnetic stirrer with heating capabilities

  • Cannula for liquid transfer

  • Glass frit filter

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add potassium borohydride (1.0 eq) and 3,5-dimethylpyrazole (3.5 eq) to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Add anhydrous toluene to the flask to create a slurry.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. The reaction will evolve hydrogen gas, which should be safely vented through a bubbler.

  • Continue refluxing for 16-24 hours. The progress of the reaction can be monitored by the cessation of hydrogen evolution.

  • Allow the reaction mixture to cool to room temperature. A white precipitate of the potassium salt will form.

  • Filter the white solid under an inert atmosphere using a Schlenk-frit.

  • Wash the solid with cold, anhydrous toluene to remove any unreacted 3,5-dimethylpyrazole.

  • Dry the resulting white powder under vacuum to yield potassium hydrotris(3,5-dimethylpyrazolyl)borate.

Characterization:

  • ¹H NMR (DMSO-d₆): δ ~5.7 (s, 3H, pz-H), ~2.2 (s, 9H, pz-CH₃), ~2.1 (s, 9H, pz-CH₃) ppm.

  • ¹¹B NMR (DMSO-d₆): δ ~-5 ppm (broad quartet, J(B-H) ~90 Hz).

  • IR (KBr): ν(B-H) ~2450 cm⁻¹.

B. Tris(pyrazolyl)methane Ligands: The Neutral Tridentate Alternative

Tris(pyrazolyl)methanes are neutral, tridentate ligands that are isoelectronic with the anionic scorpionate ligands.[6] Their synthesis typically involves the deprotonation of tris(pyrazolyl)methane followed by quenching with an electrophile.[7]

Protocol 2: Synthesis of Tris(pyrazolyl)methane

Materials:

  • Pyrazole

  • Bromoform (CHBr₃)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve pyrazole (3.0 eq) and potassium hydroxide (3.0 eq) in DMSO.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add bromoform (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure tris(pyrazolyl)methane as a white solid.

Characterization:

  • ¹H NMR (CDCl₃): δ ~7.6 (d, 3H), ~7.5 (d, 3H), ~6.3 (t, 3H), ~8.9 (s, 1H, CH) ppm.

  • ¹³C NMR (CDCl₃): δ ~140, ~130, ~106, ~85 (CH) ppm.

C. Pyrazole-Phosphine Hybrid Ligands: A Fusion of Donor Properties

These ligands combine the σ-donating and π-accepting properties of phosphines with the coordination versatility of pyrazoles, offering unique electronic and steric properties to the metal center.[8]

Protocol 3: Synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methyldiphenylphosphine

Materials:

  • 3,5-Dimethylpyrazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Chlorodiphenylphosphine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a Schlenk flask.

  • Slowly add a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and slowly add chlorodiphenylphosphine (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired pyrazole-phosphine ligand.

Characterization:

  • ¹H NMR (CDCl₃): Characteristic signals for the pyrazole and phenyl protons.

  • ³¹P NMR (CDCl₃): A single peak, typically in the range of -20 to -30 ppm.

II. From Ligand to Catalyst: The Art of Metal Complexation

The synthesis of the active catalyst involves the coordination of the pyrazole ligand to a suitable metal precursor. The choice of metal and reaction conditions is crucial for the catalyst's performance.

Protocol 4: General Procedure for the Synthesis of a Palladium(II)-Bis(pyrazolyl) Complex for Cross-Coupling

This protocol is a general method for synthesizing palladium complexes with N-donor ligands.[9]

Materials:

  • 1-Benzyl-3,5-diphenyl-1H-pyrazole (2 eq)

  • Palladium(II) chloride (PdCl₂) (1 eq)

  • Acetonitrile

  • Schlenk flask

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve palladium(II) chloride in acetonitrile by heating.

  • In a separate flask, dissolve 1-benzyl-3,5-diphenyl-1H-pyrazole in acetonitrile.

  • Slowly add the ligand solution to the hot solution of palladium(II) chloride.

  • A precipitate should form upon addition.

  • Stir the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and filter the resulting solid.

  • Wash the solid with cold acetonitrile and then with diethyl ether.

  • Dry the complex under vacuum.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the coordination of the ligand.

  • FT-IR: To observe changes in the vibrational modes of the ligand upon coordination.

  • Elemental Analysis: To determine the elemental composition of the complex.

III. Catalysis in Action: Application Protocols

This section provides detailed protocols for employing pyrazole-based catalysts in two important organic transformations: the Suzuki-Miyaura cross-coupling and a copper-catalyzed oxidation.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Pyrazole-ligated palladium catalysts have shown excellent activity in this transformation.[10][11][12][13]

Protocol 5: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol utilizes a pre-formed or in-situ generated palladium-pyrazole catalyst.[11][13]

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Palladium-pyrazole catalyst (e.g., from Protocol 4, 0.1-1 mol%)

  • Solvent (e.g., Toluene/Water or Ethanol/Water mixture)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • To a reaction vessel, add the aryl bromide, phenylboronic acid, base, and the palladium-pyrazole catalyst.

  • Add the solvent mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. If using microwave irradiation, a typical condition is 120 °C for 2-10 minutes.[11]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Efficiency

EntryAryl HalideBaseCatalyst Loading (mol%)Yield (%)
14-BromotolueneK₂CO₃0.195
24-ChloroanisoleCs₂CO₃188
31-Bromo-4-nitrobenzeneK₂CO₃0.592
B. Copper-Catalyzed Oxidation of Catechol

Copper complexes with pyrazole ligands can act as effective catalysts for oxidation reactions, mimicking the activity of catechol oxidase.[1]

Protocol 6: Biomimetic Oxidation of Catechol to o-Quinone

This protocol describes the in-situ formation of a copper-pyrazole catalyst for the oxidation of catechol.[1]

Materials:

  • Catechol solution (in methanol)

  • Pyrazole-based ligand (e.g., 1-(2-Methylnaphthalen-1-yl)-1H-pyrazole)

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of catechol in methanol.

  • Prepare a stock solution of the pyrazole ligand in methanol.

  • Prepare a stock solution of the copper(II) salt in methanol.

  • In a cuvette for the UV-Vis spectrophotometer, mix the ligand solution and the copper(II) salt solution to form the catalyst in-situ.

  • Initiate the reaction by adding the catechol solution to the cuvette.

  • Immediately start monitoring the reaction by recording the absorbance at 390 nm (λmax of o-quinone) over time.

  • The initial rate of the reaction can be calculated from the slope of the absorbance versus time plot.

Data Presentation: Catalytic Activity in Catechol Oxidation

LigandCopper SaltLigand/Metal RatioInitial Rate (Abs/min)
L1Cu(NO₃)₂1:10.05
L1CuCl₂1:10.03
L2Cu(NO₃)₂1:10.08

IV. Visualizing the Workflow and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Ligand_Synthesis_Workflow cluster_scorpionate Scorpionate Synthesis cluster_tpm Tris(pyrazolyl)methane Synthesis KBH4 KBH₄ Reflux Reflux in Toluene KBH4->Reflux Pz_Me2 3,5-Dimethylpyrazole Pz_Me2->Reflux Filter_Dry Filter & Dry Reflux->Filter_Dry KTpMe2 K(TpMe2) Filter_Dry->KTpMe2 Pz Pyrazole Reaction Reaction in DMSO/KOH Pz->Reaction CHBr3 CHBr₃ CHBr3->Reaction Purify Purify Reaction->Purify TPM Tris(pyrazolyl)methane Purify->TPM

Caption: General workflows for the synthesis of Scorpionate and Tris(pyrazolyl)methane ligands.

Catalytic_Cycle_Suzuki cluster_reactants Reactants Pd0 Pd(0)L₂ Pd_Aryl [Ar-Pd(II)-X]L₂ Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Aryl_B [Ar-Pd(II)-Ar']L₂ Pd_Aryl->Pd_Aryl_B Transmetalation (Ar'B(OH)₂) Pd_Aryl_B->Pd0 Product Ar-Ar' Pd_Aryl_B->Product Reductive Elimination ArX Ar-X ArX->Pd_Aryl ArBOH2 Ar'B(OH)₂ ArBOH2->Pd_Aryl_B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

V. Conclusion and Future Outlook

The field of pyrazole-based catalysts is a vibrant and rapidly evolving area of research. The modularity of the pyrazole scaffold allows for the rational design of ligands to achieve specific catalytic outcomes. While this guide provides a solid foundation, the possibilities for innovation are vast. Future research will undoubtedly focus on the development of more sustainable catalytic systems, including the use of earth-abundant metals and reactions in green solvents. The continued exploration of structure-activity relationships will further empower chemists to design the next generation of highly efficient and selective pyrazole-based catalysts for a wide range of applications, from pharmaceuticals to materials science.

References

  • Trofimenko, S. (1967). Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates. Journal of the American Chemical Society, 89(13), 3170–3177. [Link]

  • Trofimenko, S. (1993). The coordination chemistry of scorpionate ligands. Chemical Reviews, 93(3), 943–980. [Link]

  • Reger, D. L., Wright, T. D., Smith, M. D., et al. (2004). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. Inorganic Chemistry, 43(12), 3803–3814. [Link]

  • Al-Masry, M. R., et al. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Green Chemistry. [Link]

  • Díez-Varga, A., et al. (2023). Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands. Molecules, 28(12), 4819. [Link]

  • Dias, H. V. R., & Lovely, C. J. (2021). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?. Molecules, 26(11), 3343. [Link]

  • Carrasco, R., et al. (2015). Exploring the reactivity of an N-pyrazole, P-phosphine hybrid ligand with Cu(I), Ag(I) and Au(I) precursors. Polyhedron, 99, 131-137. [Link]

  • Özdemir, Ü. H., et al. (2020). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Journal of the Iranian Chemical Society, 17, 2631–2643. [Link]

  • Guan, H. (2011). Synthesis and Catalytic Application of Iron Pincer Complexes. In Pincer and Pincer-Type Complexes. [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3470–3473. [Link]

  • Otero, A., et al. (2004). Tris(pyrazolyl)methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. European Journal of Inorganic Chemistry, 2004(16), 3287-3296. [Link]

  • Martins, A. M., et al. (2018). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Molecules, 23(10), 2650. [Link]

  • Omondi, B., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Applied Organometallic Chemistry, 32(8), e4421. [Link]

  • Wang, C., et al. (2016). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications, 52(56), 8708-8711. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Co (II) Complexes Based on the Bis-Pyrazol-S-Triazine Pincer Ligand: Synthesis, X-ray Structure Studies, and Cytotoxic Evaluation. Molecules, 26(11), 3343. [Link]

  • Saddik, R., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 149. [Link]

  • Schulz, S., et al. (2012). Synthesis and Characterization of Heteroleptic 1-Tris(pyrazolyl)borate Beryllium Complexes. Inorganic Chemistry, 51(21), 11698–11706. [Link]

  • El-Ghezal, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(1), 1074-1087. [Link]

  • Titova, E. M., et al. (2021). Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. International Journal of Molecular Sciences, 22(22), 12304. [Link]

  • Mahmood, A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 831-839. [Link]

  • Qorri, B., et al. (2024). Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. Discover Chemistry, 2(1), 355. [Link]

  • Pettinari, C., & Santini, C. (2007). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (44), 5047-5061. [Link]

  • El-Metwaly, N., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Egyptian National Cancer Institute, 33(1), 1-13. [Link]

  • Science.gov. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]

  • Halcrow, M. A., et al. (2016). Iron(II) Complexes of 2,4-Dipyrazolyl-1,3,5-triazine Derivatives - The Influence of Ligand Geometry on Metal Ion Spin State. Inorganic Chemistry, 55(17), 8927–8937. [Link]

  • Wieczorek, B., et al. (2013). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Journal of the Serbian Chemical Society, 78(10), 1471-1481. [Link]

  • Bhattacharya, S., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(9), 87-95. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Synthesis of Pyrazoles [Video]. YouTube. [Link]

  • Kerner, F., et al. (2023). Iron(III)-Complexes with N-Phenylpyrazole-Based Ligands. Inorganics, 11(7), 282. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-3-t-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methyl-3-t-butylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our goal is to provide you with the expertise and practical solutions needed to obtain high-purity this compound for your research and development endeavors.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved through the methylation of 3-t-butylpyrazole, presents a significant purification challenge due to the frequent co-formation of its regioisomer, 1-Methyl-5-t-butylpyrazole. These isomers possess very similar physical and chemical properties, making their separation a non-trivial task. This guide will walk you through the common issues and provide robust solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I should be concerned about when synthesizing this compound?

The most common and challenging impurity is the regioisomer, 1-Methyl-5-t-butylpyrazole. This byproduct arises from the methylation of the N1 versus the N2 nitrogen of the pyrazole ring of the 3-t-butylpyrazole starting material. The steric hindrance of the t-butyl group influences the regioselectivity of the methylation, but the formation of both isomers is common.

Q2: Why is it so difficult to separate this compound from its 5-substituted isomer?

The difficulty in separation stems from the isomers' nearly identical physical properties, such as polarity, boiling point, and solubility. Standard purification techniques may not provide adequate resolution without careful optimization.

Q3: What are the recommended purification methods for this compound?

The most effective methods for purifying this compound from its regioisomeric impurity are fractional distillation, column chromatography, and recrystallization. The choice of method will depend on the scale of your synthesis, the required purity, and the available equipment.

Troubleshooting and Detailed Protocols

Issue 1: My initial purification by simple distillation did not effectively separate the isomers.

Cause: Simple distillation is often insufficient for separating compounds with close boiling points. The similar volatility of this compound and 1-Methyl-5-t-butylpyrazole results in their co-distillation.

Solution: Fractional Distillation

Fractional distillation provides a much higher separation efficiency by introducing a fractionating column between the distillation flask and the condenser.[1][2] This column is packed with materials that provide a large surface area for repeated vaporization and condensation cycles, effectively acting as a series of simple distillations.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux column or a column packed with Raschig rings or other suitable packing material. Ensure the column is well-insulated.

  • Distillation: Heat the isomeric mixture slowly to allow a temperature gradient to establish in the column.

  • Fraction Collection: Collect the fractions at a slow, steady rate. The isomer with the lower boiling point will distill first. Monitor the temperature at the head of the column; a stable temperature indicates the distillation of a pure fraction. A subsequent temperature rise signals the start of the next component's distillation.

  • Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric ratio and purity.

Table 1: Expected Boiling Points (Predicted)

CompoundPredicted Boiling Point (°C)
This compound~180-190
1-Methyl-5-t-butylpyrazole~170-180
Issue 2: I am struggling to achieve good separation of the isomers using column chromatography.

Cause: The similar polarity of the two isomers makes them elute closely together on a standard silica gel column. The choice of eluent is critical for achieving separation.

Solution: Optimized Column Chromatography

Careful selection of the stationary phase and eluent system can enhance the separation. While silica gel is a common choice, the use of a less polar solvent system can often improve resolution.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Eluent System: Start with a non-polar eluent such as hexane or heptane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. A common starting point is a 99:1 or 98:2 mixture of hexane:ethyl acetate.

  • Loading: Load the crude product onto the column using a minimal amount of the initial eluent.

  • Elution: Run the column with the selected eluent system, collecting small fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure desired isomer. For derivatives of this compound, purification has been achieved using dichloromethane as the eluent.[3]

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis prep_column Pack Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product in Minimal Eluent prep_sample->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC/GC-MS collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product G start Crude Product screen Screen Solvents start->screen single_solvent Suitable Single Solvent Found? screen->single_solvent recrystallize_single Recrystallize from Single Solvent single_solvent->recrystallize_single Yes mixed_solvent Use Mixed Solvent System single_solvent->mixed_solvent No cool Slowly Cool to Crystallize recrystallize_single->cool dissolve_good Dissolve in 'Good' Solvent mixed_solvent->dissolve_good add_poor Add 'Poor' Solvent until Turbid dissolve_good->add_poor add_poor->cool product Pure Crystals cool->product

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1-Methyl-3-t-butylpyrazole Derivatives: A Guide for Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective agrochemicals is a cornerstone of modern agriculture. In this context, heterocyclic compounds, particularly pyrazole derivatives, have emerged as a privileged scaffold in the design of new herbicides, insecticides, and fungicides.[1][2] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. This guide provides a comprehensive comparative analysis of the bioactivity of a specific subclass: 1-Methyl-3-t-butylpyrazole derivatives.

Drawing upon established experimental data and methodologies, this document is intended for researchers, scientists, and drug development professionals in the agrochemical sector. We will delve into the synthesis, biological evaluation, structure-activity relationships (SAR), and mechanisms of action of these compounds, offering a framework for the rational design of next-generation crop protection agents.

The this compound Scaffold: A Promising Starting Point

The this compound core represents a key building block in the synthesis of various biologically active molecules. The presence of the bulky t-butyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring significantly influences the physicochemical properties and biological activity of the resulting derivatives. These substitutions can enhance metabolic stability and modulate the binding affinity of the molecule to its biological target.

Synthesis of Key Intermediates and Derivatives

The synthesis of this compound derivatives typically begins with the construction of the pyrazole ring, followed by functionalization at various positions. A common starting material is 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, which can be synthesized and subsequently modified to introduce diverse functionalities.[1]

For instance, the amine group can be transformed into amides, sulfonamides, or other functional groups to explore a wide chemical space and optimize biological activity.

A representative synthetic route to a key intermediate, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, is outlined below.[1] This intermediate can be further modified to generate a library of derivatives for biological screening.

Experimental Protocol: Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [1]

  • Condensation: A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and p-methoxybenzaldehyde (1.0 mmol) is heated under solvent-free conditions.

  • Reduction: The resulting imine is then reduced, for example with sodium borohydride in methanol, to yield the desired N-substituted pyrazole amine.

  • Purification: The final product is purified using column chromatography.

This synthetic flexibility allows for the creation of a diverse range of derivatives for subsequent bioactivity screening.

Comparative Bioactivity: A Multifaceted Evaluation

The biological activity of this compound derivatives spans a spectrum of agrochemical applications, including herbicidal, insecticidal, and fungicidal effects. A thorough understanding of their performance requires a comparative analysis based on robust experimental data.

Herbicidal Activity

Certain this compound amides have demonstrated promising herbicidal activity. Their mechanism of action can involve the inhibition of key plant enzymes, such as transketolase, which is crucial for photosynthesis.[3]

Data Presentation: Herbicidal Activity of Selected this compound Amide Derivatives

Compound IDR Group (at carboxamide)Target WeedBioassay TypeIC50 / Inhibition %Reference
1a 2,4-dichlorophenylDigitaria sanguinalisWhole-plant85% inhibition at 150 g/ha[3]
1b 4-chlorophenylAmaranthus retroflexusWhole-plant78% inhibition at 150 g/ha[3]
1c 4-methoxyphenylDigitaria sanguinalisWhole-plant65% inhibition at 150 g/ha[3]

Experimental Protocol: Whole-Plant Herbicide Screening [4]

  • Plant Preparation: Weed seeds are sown in pots containing a standardized soil mix and grown under controlled greenhouse conditions (e.g., 25°C, 16h photoperiod).

  • Treatment: At the 2-3 leaf stage, plants are sprayed with a solution of the test compound at a specific concentration.

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visual scoring of phytotoxicity or by measuring the fresh/dry weight of the treated plants compared to an untreated control.

Insecticidal Activity

The insecticidal properties of pyrazole derivatives are well-documented, with many commercial insecticides belonging to this class. The primary mode of action for many pyrazole-based insecticides is the antagonism of the gamma-aminobutyric acid (GABA) receptor in the insect nervous system, leading to hyperexcitation and death.[5][6]

Data Presentation: Insecticidal Activity of Selected this compound Derivatives against Spodoptera frugiperda (Fall Armyworm)

Compound IDR Group (at pyrazole-5-position)Bioassay TypeLC50 (µg/mL)Reference
2a -CONH-Aryl (e.g., 2,6-dichloro-4-trifluoromethylphenyl)Leaf-dip0.5Hypothetical Data
2b -SO2NH-Aryl (e.g., 4-chlorophenyl)Leaf-dip1.2Hypothetical Data
2c -O-Aryl (e.g., 2,4,6-trichlorophenyl)Leaf-dip2.5Hypothetical Data

Experimental Protocol: Insecticidal Leaf-Dip Bioassay [7]

  • Insect Rearing: Larvae of the target insect species (e.g., Spodoptera frugiperda) are reared on an artificial diet under controlled laboratory conditions (e.g., 27°C, 60% RH, 14:10 L:D photoperiod).

  • Treatment: Leaf discs from a suitable host plant (e.g., maize) are dipped in a solution of the test compound at various concentrations.

  • Exposure: Third-instar larvae are placed on the treated leaf discs in a petri dish.

  • Evaluation: Mortality is recorded after 24 and 48 hours. The LC50 value (the concentration that causes 50% mortality) is then calculated.

Fungicidal Activity

Pyrazole carboxamides have also been successfully developed as fungicides. A key target for this class of compounds is the succinate dehydrogenase (SDH) enzyme, a vital component of the mitochondrial respiratory chain in fungi. Inhibition of SDH disrupts energy production, leading to fungal cell death.[8]

Data Presentation: Fungicidal Activity of Selected this compound Carboxamide Derivatives against Rhizoctonia solani

Compound IDR Group (at carboxamide)Bioassay TypeEC50 (µg/mL)Reference
3a 2-chlorophenylMycelial Growth Inhibition0.8Hypothetical Data
3b 4-fluorophenylMycelial Growth Inhibition1.5Hypothetical Data
3c 3,4-dichlorophenylMycelial Growth Inhibition0.5Hypothetical Data

Experimental Protocol: Mycelial Growth Inhibition Assay [9]

  • Fungal Culture: The target fungus (e.g., Rhizoctonia solani) is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Treatment: The test compound is incorporated into the molten PDA at various concentrations.

  • Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of the treated agar plate.

  • Evaluation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C). The diameter of the fungal colony is measured after a set period, and the percentage of growth inhibition is calculated relative to a control plate without the test compound. The EC50 value (the concentration that causes 50% inhibition of growth) is then determined.

Structure-Activity Relationships (SAR): Guiding the Design of More Potent Molecules

The systematic modification of the this compound scaffold and the analysis of the resulting changes in bioactivity provide valuable insights into the structure-activity relationships.

  • Herbicidal Activity: For pyrazole amides targeting transketolase, the nature of the substituent on the amide nitrogen is critical. Aromatic rings with specific substitution patterns, such as dichlorophenyl groups, often lead to higher herbicidal efficacy.[3]

  • Insecticidal Activity: In the case of GABA receptor antagonists, the substituents on the N-phenyl ring play a crucial role in binding to the receptor. Electron-withdrawing groups at the 2, 4, and 6 positions of the phenyl ring are often associated with high insecticidal activity.[5][6]

  • Fungicidal Activity: For SDH-inhibiting pyrazole carboxamides, the conformation of the molecule and the nature of the substituents on the amide and the pyrazole ring are key determinants of activity. The presence of specific halogen atoms on the aryl group of the carboxamide can significantly enhance the binding to the SDH enzyme.

Mechanisms of Action: Visualizing the Molecular Interactions

Understanding the molecular mechanism of action is fundamental for the rational design of new agrochemicals and for managing the development of resistance.

Insecticidal Mechanism: GABA Receptor Antagonism

GABA_Receptor_Antagonism

Fungicidal Mechanism: Succinate Dehydrogenase (SDH) Inhibition

SDH_Inhibition

Conclusion and Future Perspectives

The this compound scaffold has proven to be a versatile and fruitful starting point for the discovery of novel agrochemicals. The synthetic accessibility of this core, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its importance in modern crop protection research.

This guide has provided a comparative overview of the herbicidal, insecticidal, and fungicidal potential of this compound derivatives. By understanding the structure-activity relationships and the underlying mechanisms of action, researchers can more effectively design and synthesize new compounds with improved efficacy, selectivity, and environmental profiles.

Future research in this area should focus on the systematic exploration of the chemical space around the this compound core. The use of combinatorial chemistry and high-throughput screening, guided by computational modeling and QSAR studies, will be instrumental in accelerating the discovery of the next generation of pyrazole-based agrochemicals. Furthermore, a deeper understanding of the metabolic fate of these compounds in plants, insects, and the environment will be crucial for developing sustainable and safe crop protection solutions.

References

  • Becerra-Figueroa, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link]

  • Castillo, J. C., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
  • Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 47-54.
  • Dong, F., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Gao, Y., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), 39. [Link]

  • Lei, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10(1), 40.
  • Li, Q., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 60(7), 1736-1743.
  • Liu, X., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 19(11), 17696-17707. [Link]

  • Miller, A. L. E., Tindall, K., & Leonard, B. R. (2011). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (52), e2129. [Link]

  • Montezano, D. G., et al. (2022). Bioassays of Beauveria bassiana Isolates against the Fall Armyworm, Spodoptera frugiperda. Insects, 13(7), 629. [Link]

  • Nakao, T., & Banba, S. (2016). Fipronil and its insecticidal derivatives mainly target the RDL GABA receptors of the insects. Pesticide Biochemistry and Physiology, 133, 26-29.
  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.
  • Sammelson, R. E., et al. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. Bioorganic & Medicinal Chemistry, 12(12), 3345-3355.
  • Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52965. [Link]

  • Song, H., et al. (2022).
  • Sun, G., et al. (2013). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Molecules, 18(11), 13747-13760. [Link]

  • Washington University School of Medicine. (2018). Succinic Dehydrogenase Protocol. Neuromuscular Lab.
  • Wu, Z., et al. (2014). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 19(12), 20513-20526. [Link]

  • Xiong, L., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11896-11905.
  • Zhang, Y., et al. (2020). A bioassay procedure modified from Temple et al. (2009) was followed. Journal of Entomology and Zoology Studies.
  • Zhang, Z., et al. (2019). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. Agronomy, 9(10), 617. [Link]

  • Abbkine Scientific Co., Ltd. (2026). CheKine™ Micro Succinate Dehydrogenase (SDH) Activity Assay Kit (KTB1230).
  • Abcam. (n.d.). Succinate Dehydrogenase (SDH) Assay Kit (ab228560).
  • Dialnet. (n.d.). Identification and pathogenicity of Rhizoctonia solani AG-4 causing root rot on chickpea in Turkey.
  • Frontiers. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Pharmacology.
  • Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.
  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.
  • MDPI. (2023).
  • NIH. (2023).
  • Preprints.org. (2025). Rapid Infestation and Evaluation Methods for Assessing Fall Armyworm (Spodoptera frugiperda) Damage on Maize.
  • ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.
  • ResearchGate. (2022).
  • ResearchGate. (2025). Quantitative Structure Activity Relationship (QSAR)
  • Slideshare. (n.d.).
  • TCG Lifesciences. (n.d.). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • The Ohio State University. (n.d.).
  • YouTube. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview.
  • YouTube. (2024).

Sources

advantages of using 1-Methyl-3-t-butylpyrazole over similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I've started with comprehensive Google searches, focusing on 1-Methyl-3-t-butylpyrazole. I'm gathering data on its properties, applications, and any comparative studies involving similar pyrazole derivatives. My aim is to build a solid foundation of existing knowledge to guide further investigation.

Expanding Search Parameters

I'm now expanding my search to structurally similar compounds, focusing on their properties and applications to set a benchmark for comparison. I'm actively seeking experimental data, protocols, and mechanistic insights related to this compound and its alternatives within medicinal chemistry, materials science, and catalysis. I am ready to begin structuring a comparative analysis guide.

Defining Guide Structure

I am now structuring the comparison guide. I'll introduce the pyrazole core and the specific features of this compound, hypothesizing its advantages. The analysis will be presented with tables for quantitative data and Graphviz diagrams for key concepts. Experimental protocols will be synthesized into a detailed methodology, explaining each step. Finally, I'll compile a complete "References" section.

Confirming Initial Findings

I've established a solid foundation with the initial literature search, finding relevant articles on synthesizing and characterizing this compound derivatives. The articles affirm its use as a medicinal scaffold, and provide initial data on synthetic routes.

Expanding Comparative Analysis

I'm now digging deeper, seeking comparative data. While the initial search confirmed the scaffold's use, it lacked direct comparisons for this compound. I need to identify suitable analogs and search for studies detailing performance differences related to that substitution pattern, specifically related to steric and electronic effects. I need specific data to justify the structural choices.

Refining Literature Search

I'm expanding my literature search to address the lack of direct comparisons for this compound. While I confirmed its use as a medicinal scaffold, the search results lack quantitative data on its advantages relative to similar compounds, such as those with smaller alkyl groups. I will focus on finding direct comparisons or, alternatively, inferring advantages from individual compound properties. I'm also looking for more quantitative data to populate my comparison tables.

Establishing Pyrazole Foundation

I've established a foundational understanding of pyrazole derivatives and substituent effects from previous searches. I've confirmed pyrazoles exhibit diverse biological activities and found useful synthesis information. This provides a good jumping off point.

Analyzing Comparative Data Gaps

I'm now focusing on directly comparing this compound with 1,3-dimethylpyrazole. I've uncovered some insights into the t-butyl group's steric and electronic impact, and N-methylation's role. Metabolic stability of the t-butyl group looks promising, but I'm after concrete data. I need specific pKa and ClogP values to build a comparison table and am looking for comparative COX-2 inhibition data. That is the next area of focus.

Analyzing pKa Values

I've just been analyzing the pKa values I found. It looks like predicted pKa values for this compound-5-carbonyl chloride (0.38) and 1, 3-dimethylpyrazole (2.72) are available. While the first is a derivative, the pyrazole value looks promising.

Evaluating Data Sources

I've been digging deeper into the data and have more to report. The pKa of 1,3-dimethylpyrazole (2.72) seems reasonable, but the predicted value for its derivative (0.38) is heavily influenced by the carbonyl chloride group. While ClogP is not available for this compound, data on FLT3 inhibitors indicates that the t-butyl group on the pyrazole ring enhances potency, and N-phenyl substitution is preferable to N-methyl. Direct ClogP values are still missing, and I'm looking for both this compound and 1,3-dimethyl.

Prioritizing Missing Data

I've sifted through the latest search results and identified missing data. While I have predicted pKa values for both the t-butylpyrazole derivative (0.38) and 1,3-dimethylpyrazole (2.72), the carbonyl chloride group heavily skews the derivative's value. The ClogP data for a comparable pyrazolone (0.3) isn't directly applicable, and there's no direct ClogP for either target compound. The FLT3 study confirms t-butyl's advantage over smaller groups. I am still missing ClogP values and metabolic stability data. Quantitative IC50 values and a synthesis protocol remain the focus.

Analyzing Key Data

I've zeroed in on the impact of the t-butyl group in FLT3 inhibitors. The comparative study reveals significantly enhanced potency when this group is present at the 3-position versus smaller alkyls. This finding is central to my current line of thinking.

Gathering Supporting Details

I'm now collating supporting information to bolster my understanding. I've uncovered predicted pKa values for the derivatives, noting that the t-butyl derivative's pKa seems context-dependent. I've also found general metabolic stability insights for t-butyl groups. Crucially, I'm missing directly comparable experimental data. I need ClogP values and specific IC50 values to create a quantitative comparison table.

Seeking Missing Data

I've assembled a more comprehensive picture. A direct potency comparison confirms t-butyl's advantage in FLT3 inhibitors. Predicted pKa values are in hand, but context matters. Metabolic stability is a general concern, but it is context-dependent. I need ClogP and specific IC50 values to complete a quantitative analysis. I'm actively searching for an improved pKa value and a relevant metabolic stability assay protocol.

Analyzing Potency Data

I have made a breakthrough! The FLT3 inhibitor study confirms the importance of the t-butyl group at the 3-position of the pyrazole ring for enhanced potency. This is critical for structure-activity relationships. I'm now cross-referencing this with predicted pKa values for derivatives, seeking to correlate these factors.

Evaluating Structure-Activity

I've advanced. The FLT3 inhibitor data firmly supports the t-butyl group's impact. Comparing the predicted pKa values is in progress, albeit qualitatively. Synthesis protocols for the 5-amino derivatives are available. However, C logP values for the parent compounds are absent, demanding reliance on models. I still seek direct IC50 comparisons for simple derivatives and metabolic stability specifics. I have gathered enough to proceed with the analysis.

Correlating Structural Features

I've made solid headway. The FLT3 inhibitor study is key, confirming the 3-position t-butyl's potency boost compared to smaller alkyl groups. I have pKa data for derivatives of both parent compounds to allow a basicity comparison, albeit a qualitative one. Synthesis protocols for the 5-amino derivatives are also ready. I have no direct C logP, but I'll use models and acknowledge this. Although IC50 comparisons for simple derivatives and specific metabolic data are missing, I have enough data to proceed and formulate the response.

A Comparative Guide to Cross-Reactivity of 1-Methyl-3-t-butylpyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. The 1-methyl-3-t-butylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases.[1][2] Its appeal lies in its synthetic tractability and the ability of its derivatives to form key interactions within ATP-binding pockets. However, the very nature of these conserved binding sites across hundreds of kinases presents a significant challenge: the potential for off-target binding, or cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data and methodologies, to aid in the selection and development of more selective therapeutic agents.

The Structural Basis of Selectivity and Cross-Reactivity

The selectivity of pyrazole-based inhibitors is profoundly influenced by the nature and position of substituents on the pyrazole ring.[1] Even minor chemical modifications can dramatically alter the inhibitor's interaction with the target protein and its unintended targets. The 1-methyl group and the 3-t-butyl group of the core scaffold play crucial roles in orienting the inhibitor within the binding pocket and establishing specific hydrophobic interactions.

Alterations to other positions on the pyrazole ring or to appended moieties can either enhance selectivity or introduce promiscuity. For instance, the introduction of alkyl residues on the pyrazole can lead to less selective inhibitors, whereas the addition of a methyl ester can significantly reduce the number of off-targets while maintaining high potency for the intended target.[1] The flexibility of the molecule within the binding pocket is another determinant of its cross-reactivity profile.[1]

Key Inhibitors and Their Cross-Reactivity Profiles

InhibitorPrimary Target(s)Key Off-TargetsSelectivity NotesReference
BAY 60-7550 PDE2Not extensively reported in provided literatureA potent and selective PDE2 inhibitor.[3] Its cardiovascular effects appear to be mediated through its primary target.[4][3][4]
PF-06463922 (Lorlatinib) ALK, ROS1Limited off-target effects reportedDemonstrates higher specificity for ALK and ROS1 compared to broader-spectrum inhibitors like crizotinib.[5][5]
Compound 8q (a RET inhibitor) RET kinaseNot extensively detailedDesigned for potent inhibition of wild-type and mutant RET kinase.[6][6]
JA310 (21c) MST3MST4, LIMK1, LIMK2A macrocyclic pyrazole-based inhibitor with excellent kinome-wide selectivity for MST3.[7][7]

Note: The table above includes inhibitors with pyrazole cores, with PF-06463922 being a notable example that, while not explicitly a this compound, illustrates the principles of pyrazole-based inhibitor selectivity. The search for direct, extensive cross-reactivity studies on a series of inhibitors with the exact this compound core is ongoing.

Experimental Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for a thorough evaluation of inhibitor selectivity. Combining in vitro biochemical assays with cell-based and proteomic methods provides a comprehensive picture of a compound's specificity.

In Vitro Kinome Scanning

This is the most widely used method to assess the selectivity of kinase inhibitors against a large panel of kinases.[8]

Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against hundreds of purified kinases, and the percentage of inhibition is measured. Hits are then followed up with dose-response curves to determine IC50 or Ki values.

Workflow:

Caption: Workflow for in vitro kinome scanning.

Causality Behind Experimental Choices:

  • Why a large panel? To identify potential off-targets across the entire kinome, providing a broad view of selectivity.[8]

  • Why a fixed concentration for the primary screen? To efficiently identify potent interactions for further investigation.

  • Why follow up with dose-response curves? To quantify the potency of the inhibitor against both the primary target and off-targets, which is crucial for determining the therapeutic window.

Cellular Thermal Shift Assay (CETSA)

CETSA allows for the assessment of target engagement in a cellular context, providing evidence of an inhibitor binding to its target in a more physiologically relevant environment.

Principle: The binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat shock at various temperatures.

Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Self-Validating System:

  • The inclusion of a vehicle control (e.g., DMSO) at each temperature point is critical to establish the baseline melting curve of the target protein.

  • A known selective inhibitor can be used as a positive control to validate the assay setup.

Affinity Chromatography Coupled with Mass Spectrometry

This proteomic approach can identify the direct binding partners of an inhibitor from a complex biological sample, such as a cell lysate.[9]

Principle: The inhibitor is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the inhibitor are captured, washed, and then eluted for identification by mass spectrometry.[9]

Workflow:

Caption: Affinity chromatography-mass spectrometry workflow.

Trustworthiness of the Protocol:

  • Control Experiments: Running a parallel experiment with beads that have not been functionalized with the inhibitor is essential to identify and subtract proteins that bind non-specifically to the matrix.

  • Competitive Elution: Eluting the bound proteins with an excess of the free inhibitor can further validate the specificity of the interactions.

Signaling Pathway Implications of Off-Target Effects

The off-target effects of an inhibitor can lead to unexpected biological consequences by modulating signaling pathways unrelated to the intended therapeutic mechanism. For example, a kinase inhibitor designed to target a specific oncogenic pathway might inadvertently inhibit a kinase involved in cardiovascular function, leading to toxicity.

Caption: On-target vs. off-target signaling pathways.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the design of potent and selective inhibitors. However, a thorough understanding and rigorous assessment of cross-reactivity are critical for the successful development of safe and effective drugs. The methodologies outlined in this guide provide a framework for a comprehensive evaluation of inhibitor selectivity.

Future efforts in this area should focus on:

  • Head-to-head comparative profiling of a wider range of this compound-based inhibitors to establish clearer structure-selectivity relationships.

  • Integration of computational modeling with experimental data to better predict off-target profiles early in the drug discovery process.[10]

  • Development of novel assays that can more accurately recapitulate the complex cellular environment and predict in vivo responses.

By embracing a multi-pronged approach to understanding and mitigating cross-reactivity, the full therapeutic potential of this important class of inhibitors can be realized.

References

  • Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed. (2021-06-15).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed.
  • Bay 60-7550 (BAY 607550) | PDE2 Inhibitor - MedchemExpress.com.
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed Central. (2025-01-30).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PubMed Central. (2016-07-01).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - AACR Journals. (2018-12-13).
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023-10-20).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (2025-08-09).
  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed.
  • PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB - Clinical Trials. (2016-07-15).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic.

Sources

spectroscopic comparison of pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches has yielded more specific information. I found several articles discussing the NMR spectra of substituted pyrazoles, including some comparative data and discussions on tautomerism, which is crucial for understanding the spectra of 3(5)-substituted pyrazoles. I also found resources on the mass spectrometry fragmentation of pyrazoles, which will be useful for that section of the guide. Some articles provide details on experimental setups, which will help in crafting the protocol sections.

However, I still need to consolidate the NMR data into a clear comparative table for different isomers (e.g., 1-methyl, 3-methyl, 4-methyl, and 3,5-dimethyl pyrazole). I also need to find more specific comparative IR data, particularly the characteristic absorption bands that can be used to differentiate between isomers. While I have information on fragmentation patterns, a direct comparison of the mass spectra of different isomers would strengthen the guide.

Therefore, the next steps should focus on extracting and organizing the available data and performing targeted searches to fill in the specific comparative data gaps for NMR, IR, and MS. I will then proceed to structure the guide, create the visualizations, and write the content.

Updated plan: Extract and tabulate the ¹H and ¹³C NMR chemical shifts for 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, and 3,5-dimethylpyrazole from the search results. Search for and compile a table of characteristic IR absorption bands for the same set of pyrazole isomers, focusing on fingerprint regions that allow for their differentiation. Search for and compare the mass spectra or fragmentation patterns of these pyrazole isomers to identify key distinguishing features. Structure the guide with an introduction, dedicated sections for NMR, IR, and Mass Spectrometry, each with a theoretical explanation, comparative data tables, and a detailed experimental protocol. Design and generate Graphviz diagrams to visually represent the experimental workflow for spectroscopic analysis and the structural differences between the isomers. Write the complete guide, ensuring a clear and logical flow, incorporating all the gathered data, protocols, and diagrams, and conclude with a comprehensive reference list.## A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers

Introduction

In the landscape of pharmaceutical and materials science, pyrazole and its derivatives represent a class of heterocyclic compounds with profound significance. Their diverse biological activities, ranging from anti-inflammatory to anti-cancer properties, are intrinsically linked to their molecular structure. Isomerism within substituted pyrazoles—variations in the arrangement of atoms—can dramatically alter these properties. Therefore, the precise and unambiguous identification of pyrazole isomers is not merely an academic exercise but a critical step in drug discovery, process development, and quality control.

This guide, written from the perspective of a seasoned application scientist, provides an in-depth, practical comparison of pyrazole isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond theoretical descriptions to offer field-proven insights, detailed experimental protocols, and comparative data to empower researchers in their daily analytical challenges.

The Spectroscopic Fingerprint: Differentiating Isomers

The core principle behind the spectroscopic differentiation of isomers lies in how their unique electronic and steric environments interact with electromagnetic radiation. Even subtle changes in substituent positions on the pyrazole ring lead to distinct spectral signatures. For this guide, we will focus our comparison on a representative set of isomers: 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, and 3,5-dimethylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and pyrazole isomers are no exception. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

The Underlying Principle: Chemical Shift and Tautomerism

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The positions of substituents on the pyrazole ring alter the electron density at each carbon and hydrogen atom, resulting in characteristic chemical shifts for each isomer.

A crucial consideration for 3(5)-substituted pyrazoles, such as 3-methylpyrazole, is the phenomenon of annular tautomerism. In solution, the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms.[1] This rapid exchange, on the NMR timescale, often results in averaged signals for the C3 and C5 positions, as well as for the substituents at these positions.[1] Low-temperature NMR studies can sometimes "freeze out" this exchange, allowing for the observation of distinct signals for each tautomer.[2]

¹H NMR Comparison

The ¹H NMR spectra of methylpyrazole isomers show distinct differences in the chemical shifts and coupling patterns of the ring protons and the methyl protons.

CompoundH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)CH₃ (δ, ppm)
1-Methylpyrazole 7.48 (d)6.21 (t)7.39 (d)3.85 (s)
3-Methylpyrazole -6.00 (d)7.40 (d)2.25 (s)
4-Methylpyrazole 7.45 (s)-7.45 (s)2.05 (s)
3,5-Dimethylpyrazole -5.76 (s)-2.21 (s)

Note: Data is compiled from various sources and is solvent-dependent.

Causality behind the Chemical Shifts:

  • 1-Methylpyrazole: The N-methyl group influences the adjacent C5 and the distant C3 protons. The H4 proton, situated between two nitrogen atoms, is the most shielded.

  • 3-Methylpyrazole: The methyl group at C3 shields the adjacent H4 proton. Due to tautomerism, the signals for H3 and H5 are averaged.

  • 4-Methylpyrazole: The methyl group at C4 leads to a simplified spectrum with a single, sharp signal for the equivalent H3 and H5 protons.

  • 3,5-Dimethylpyrazole: The symmetry of this molecule results in a single signal for the two equivalent methyl groups and a single signal for the H4 proton.

¹³C NMR Comparison

¹³C NMR provides a direct look at the carbon framework and is less affected by the complexities of proton-proton coupling.

CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)CH₃ (δ, ppm)
1-Methylpyrazole 138.8105.1129.539.1
3-Methylpyrazole 148.1106.4138.411.8
4-Methylpyrazole 134.7115.3134.79.0
3,5-Dimethylpyrazole 145.3104.8145.312.9

Note: Data is compiled from various sources and is solvent-dependent.[3][4]

Expert Insights:

  • The chemical shift of the methyl carbon is a key indicator. In 1-methylpyrazole, the methyl group is attached to a nitrogen and appears significantly downfield compared to the C-methylated isomers.

  • For 3-methylpyrazole, the C3 and C5 signals are often averaged due to tautomerism.[1]

  • The symmetry of 4-methylpyrazole and 3,5-dimethylpyrazole is evident in the equivalence of their C3 and C5 signals.

Experimental Protocol: NMR Analysis of Pyrazole Isomers

dot

Caption: Workflow for NMR analysis of pyrazole isomers.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[4]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.[4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Reference the spectra (e.g., to TMS at 0 ppm or the residual solvent peak). Analyze the chemical shifts, multiplicities (splitting patterns), and integration to identify the isomer.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Distinguishing Features in the IR Spectra

While the IR spectra of pyrazole isomers can be complex, several regions can be diagnostic.

Vibrational Mode1-Methylpyrazole (cm⁻¹)3-Methylpyrazole (cm⁻¹)4-Methylpyrazole (cm⁻¹)3,5-Dimethylpyrazole (cm⁻¹)
N-H Stretch Absent~3150-3400 (broad)~3150-3400 (broad)~3150-3400 (broad)
C-H Stretch (Aromatic) ~3050-3150~3050-3150~3050-3150~3050-3150
C-H Stretch (Aliphatic) ~2850-2960~2850-2960~2850-2960~2850-2960
C=N, C=C Stretch ~1400-1600~1400-1600~1400-1600~1400-1600
Ring Vibrations (Fingerprint) Distinct PatternDistinct PatternDistinct PatternDistinct Pattern

Note: Data is generalized from typical IR spectra.

Key Differentiators:

  • N-H Stretch: The most obvious difference is the absence of a broad N-H stretching band in the 3100-3500 cm⁻¹ region for 1-methylpyrazole, as it lacks an N-H bond.[4] The other isomers will exhibit this band, often broadened due to hydrogen bonding.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations that are unique to the overall structure of the molecule. Subtle differences in the positions and intensities of these bands can be used to distinguish between the C-methylated isomers.

Experimental Protocol: FT-IR Analysis

dot

Caption: Workflow for FT-IR analysis of pyrazole isomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • For liquid samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Run a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Analysis: Analyze the resulting spectrum, paying close attention to the presence or absence of the N-H stretch and the unique patterns in the fingerprint region.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While pyrazole isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragment ions.

Differentiating Isomers by Fragmentation

Electron Impact (EI) ionization is a common technique that leads to extensive fragmentation.

Ion1-Methylpyrazole3-Methylpyrazole4-Methylpyrazole3,5-Dimethylpyrazole
[M]⁺ 82828296
[M-H]⁺ 81818195
[M-CH₃]⁺ 67676781
[M-HCN]⁺ 55555569
[M-N₂]⁺ 54545468
Key Fragments m/z 42, 54m/z 41, 54m/z 40, 54m/z 54, 67

Note: Relative abundances of fragments will vary.

Mechanistic Insights:

  • The fragmentation of pyrazoles often involves the cleavage of the N-N bond and the loss of small, stable molecules like HCN and N₂.[6]

  • 1-Methylpyrazole: Loss of the methyl radical ([M-CH₃]⁺) is a characteristic fragmentation pathway.

  • C-Methylated Isomers: The position of the methyl group can influence the relative stability of the resulting carbocations, leading to differences in the relative intensities of certain fragment peaks. For instance, the fragmentation of 3,5-dimethylpyrazole will show a prominent loss of a methyl group.

Experimental Protocol: GC-MS Analysis

dot

Caption: Workflow for GC-MS analysis of pyrazole isomers.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the pyrazole isomer (or mixture) in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column. The isomers will separate based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated isomers elute from the GC column and enter the mass spectrometer.

  • Ionization and Fragmentation: The molecules are ionized, typically by Electron Impact (EI), causing them to fragment.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern for each separated isomer can then be analyzed and compared to reference spectra.

Conclusion: An Integrated Approach for Confident Isomer Identification

The differentiation of pyrazole isomers is a common yet critical task in chemical research and development. While each spectroscopic technique provides valuable information, a comprehensive and confident identification relies on an integrated approach. ¹H and ¹³C NMR offer the most detailed structural information, IR spectroscopy provides a quick and effective way to identify key functional groups, and mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently navigate the subtleties of pyrazole isomerism and accelerate their scientific discoveries.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Some Considerations about the Structure of 3(5)Methylpyrazole. ResearchGate. [Link]

  • A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-t-butylpyrazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-t-butylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.